2-Chloro-3-(methylsulfonyl)pyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-3-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGYYSGWNZRJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500971 | |
| Record name | 2-Chloro-3-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70682-09-6 | |
| Record name | 2-Chloro-3-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Chloro-3-(methylsulfonyl)pyridine" properties and structure
An In-Depth Technical Guide to 2-Chloro-3-(methylsulfonyl)pyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of functionalized heterocyclic compounds is paramount. Among these, substituted pyridines serve as indispensable structural motifs. This compound is a key building block, valued for its specific arrangement of functional groups that imparts predictable reactivity and offers a scaffold for constructing more complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core properties, structural characteristics, reactivity, synthetic pathways, and applications, grounding the discussion in established chemical principles and field-proven insights.
Physicochemical and Structural Properties
This compound, with CAS Number 70682-09-6, is a crystalline solid at standard conditions.[1] Its molecular structure features a pyridine ring substituted with a chloro group at the 2-position and a methylsulfonyl group at the 3-position. This substitution pattern is critical to its chemical behavior.
The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This, combined with the inductive effect of the chlorine atom, makes the ring electron-deficient and thus highly susceptible to nucleophilic attack. The chlorine atom at the 2-position is activated towards displacement, serving as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [] |
| CAS Number | 70682-09-6 | [1] |
| Molecular Formula | C₆H₆ClNO₂S | [1] |
| Molecular Weight | 191.63 g/mol | [1] |
| SMILES | CS(=O)(=O)C1=C(N=CC=C1)Cl | [1] |
| TPSA (Topological Polar Surface Area) | 47.03 Ų | [3]* |
| LogP (Octanol-Water Partition Coeff.) | 1.1385 | [3]* |
*Note: TPSA and LogP values are for the isomeric 2-Chloro-6-(methylsulfonyl)pyridine and are provided as an estimate of physicochemical properties.
References
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(methylsulfonyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-3-(methylsulfonyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. The document delves into the prevalent synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different routes. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, providing them with the necessary technical information to effectively synthesize this important molecule.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a range of biologically active molecules. The presence of the chloro, and methylsulfonyl groups on the pyridine ring offers versatile handles for further chemical modifications, making it an attractive scaffold for medicinal chemists. The sulfonyl group, in particular, is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability. A thorough understanding of its synthesis is paramount for the efficient and scalable production of drug candidates.
The Primary Synthetic Pathway: A Two-Step Approach from 2-Chloro-3-aminopyridine
The most direct and widely utilized approach for the synthesis of this compound commences with the readily available starting material, 2-chloro-3-aminopyridine. This pathway is strategically sound as it allows for the sequential and controlled introduction of the required functionalities. The overall transformation is a two-step process involving the introduction of a methylthio group, followed by its oxidation to the desired methylsulfonyl group.
Diagram of the Primary Synthetic Pathway
Caption: The primary two-step synthesis of this compound.
Step 1: Introduction of the Methylthio Group via a Sandmeyer-type Reaction
The initial transformation involves the conversion of the amino group of 2-chloro-3-aminopyridine into a methylthio ether. This is typically achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide array of functional groups.[1]
Causality Behind Experimental Choices:
The reaction proceeds via the formation of a diazonium salt from the primary amine.[2] This is accomplished by treating the amine with a diazotizing agent, most commonly sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[3] The choice of a copper(I) catalyst is crucial for the subsequent radical-nucleophilic aromatic substitution, which characterizes the Sandmeyer reaction.[4] Dimethyl disulfide serves as an efficient and readily available source of the methylthio radical.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Thiolation:
-
In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) and dimethyl disulfide (1.5 eq) in a suitable organic solvent such as acetonitrile.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/dimethyl disulfide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-3-(methylthio)pyridine.
-
Step 2: Oxidation of the Methylthio Group to the Methylsulfonyl Group
The final step in this pathway is the oxidation of the intermediate sulfide, 2-chloro-3-(methylthio)pyridine, to the target sulfone. This transformation requires a robust oxidizing agent capable of converting the sulfide first to a sulfoxide and then to the sulfone.[5]
Causality Behind Experimental Choices:
Hydrogen peroxide is a "green" and cost-effective oxidant, often used in conjunction with an acid catalyst like acetic acid, which activates the peroxide.[6] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for this purpose, though it is more expensive and requires careful handling.[7][8] The choice between these reagents often depends on the scale of the reaction, cost considerations, and the desired reaction conditions.
Method A: Using Hydrogen Peroxide
-
Reaction Setup:
-
Dissolve 2-chloro-3-(methylthio)pyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
To this solution, add 30% aqueous hydrogen peroxide (2.2-2.5 eq) dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours until the oxidation is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a negative test with starch-iodide paper is obtained.
-
Neutralize the acetic acid by the addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product can be purified by recrystallization or column chromatography.
-
Method B: Using m-CPBA
-
Reaction Setup:
-
Dissolve 2-chloro-3-(methylthio)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq, typically 70-77% purity) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C to precipitate the by-product, m-chlorobenzoic acid.[4]
-
Filter the mixture and wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by a saturated solution of sodium bicarbonate, and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Alternative Synthetic Pathways
While the primary pathway is often preferred, alternative routes to this compound exist and may be advantageous under specific circumstances.
Diagram of Alternative Synthetic Pathways
Caption: Overview of two alternative synthetic approaches to the target molecule.
Pathway A: From 2-Chloronicotinic Acid
An alternative strategy involves starting from 2-chloronicotinic acid.[9][10][11][12] This acid can be converted to the corresponding amide, which can then undergo a series of transformations to introduce the methylsulfonyl group. This route may be longer but can be beneficial if 2-chloronicotinic acid is a more readily available or cost-effective starting material.
Pathway B: From 2,3-Dichloropyridine
Another plausible route begins with 2,3-dichloropyridine.[13][14][15][16] This approach would rely on the selective nucleophilic aromatic substitution of the chlorine atom at the 3-position with a suitable methylsulfonyl nucleophile, such as sodium methanesulfinate. The challenge in this pathway lies in achieving regioselectivity, as the chlorine at the 2-position is also susceptible to nucleophilic attack.
Data Summary and Comparison
| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |
| Primary | 2-Chloro-3-aminopyridine | 2-Chloro-3-(methylthio)pyridine | Sandmeyer Reaction, Oxidation | Well-established, good yields, readily available starting material. | Use of potentially hazardous diazonium salts, multi-step. |
| Alternative A | 2-Chloronicotinic Acid | 2-Chloronicotinamide | Amidation, Rearrangement | Avoids diazotization. | Potentially longer route, may require harsh conditions for functional group manipulation. |
| Alternative B | 2,3-Dichloropyridine | None | Nucleophilic Aromatic Substitution | Potentially a shorter route. | Issues with regioselectivity, starting material may be less accessible. |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 2-chloro-3-aminopyridine. This primary pathway, involving a Sandmeyer-type reaction followed by oxidation, offers a reliable and scalable method for producing this valuable pharmaceutical intermediate. While alternative routes from 2-chloronicotinic acid or 2,3-dichloropyridine are conceivable, they present challenges in terms of reaction steps and regioselectivity. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. This guide provides the foundational knowledge for chemists to make informed decisions in the synthesis of this important molecule.
References
- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Workup [chem.rochester.edu]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 11. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. prepchem.com [prepchem.com]
- 13. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 14. Method for preparing 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]
"2-Chloro-3-(methylsulfonyl)pyridine" CAS number and identification
An In-depth Technical Guide to 2-Chloro-3-(methylsulfonyl)pyridine: Identification, Synthesis, and Application
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds are of paramount importance, with pyridine derivatives forming a cornerstone of many therapeutic agents.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a privileged scaffold. Within this class, this compound emerges as a highly valuable and versatile intermediate. Its structure, featuring a reactive chloro group poised for nucleophilic substitution or cross-coupling reactions and an electron-withdrawing methylsulfonyl group, allows for the strategic construction of complex molecular architectures.[3]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will delve into its core identification, detailed analytical characterization, a robust synthetic protocol, and its applications, offering field-proven insights into its use for researchers, scientists, and drug development professionals.
Part 1: Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is registered under a specific CAS number, ensuring its unique identity in chemical databases and literature.
Key Physicochemical Data
The physical and chemical properties of a compound dictate its handling, reaction conditions, and formulation potential. The data below is summarized for quick reference.
| Property | Value | Source |
| CAS Number | 70682-09-6 | [4][5] |
| Molecular Formula | C₆H₆ClNO₂S | [4] |
| Molecular Weight | 191.63 g/mol | [4] |
| Canonical SMILES | CS(=O)(=O)C1=C(N=CC=C1)Cl | [4] |
| Appearance | Typically an off-white to yellow solid | Inferred from related compounds[6] |
| Storage | Recommended 2-8°C | Inferred from related compounds[6] |
Part 2: Analytical Characterization and Quality Control
A multi-pronged analytical approach is essential to confirm the identity and purity of this compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system for quality control.
Logical Workflow for Identification
The following diagram outlines a standard workflow for the comprehensive identification and purity assessment of a synthesized batch of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-(2-thiazolylcarbonyl)pyridine | RUO [benchchem.com]
- 4. This compound | 70682-09-6 | VCA68209 [biosynth.com]
- 5. 70682-09-6|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-5-(Methylsulfonyl) Pyridine|CAS 99903-01-2 [rlavie.com]
A Technical Guide to the Starting Materials and Precursors for 2-Chloro-3-(methylsulfonyl)pyridine
Executive Summary: 2-Chloro-3-(methylsulfonyl)pyridine is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom and a methylsulfonyl group on adjacent positions of the pyridine ring, offers multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials, the rationale behind key transformations, and detailed experimental protocols. We will explore three robust and field-proven synthetic strategies, starting from common precursors: 2-chloro-3-aminopyridine, 2,3-dichloropyridine, and 3-aminopyridine. Each pathway is critically evaluated for its efficiency, scalability, and the chemical principles that underpin its success, offering researchers a comprehensive resource for synthesis and process development.
Chapter 1: Introduction to this compound
This compound, identified by CAS Number 70682-09-6, is a crystalline solid with the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.63 g/mol .[1] The molecule's structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methylsulfonyl (sulfone) group at the 3-position.
The strategic placement of these functional groups makes it a highly versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methylsulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring and can also serve as a key pharmacophore or a metabolic stabilizer in drug candidates. This dual functionality allows for sequential and site-selective modifications, making it a sought-after precursor in synthetic campaigns.
Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies
To logically devise synthetic routes, a retrosynthetic analysis of the target molecule is essential. This process involves mentally deconstructing the molecule into simpler, commercially available precursors. For this compound, the key disconnections are across the carbon-sulfur (C-S) and carbon-chlorine (C-Cl) bonds.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals three primary strategies, each beginning with a different, readily accessible starting material:
-
Pathway A: The Sandmeyer Route from 2-Chloro-3-aminopyridine. This is arguably the most direct approach. It involves converting the amine functionality into the desired sulfonyl group.
-
Pathway B: The SNAr Route from 2,3-Dichloropyridine. This strategy relies on the selective substitution of one chlorine atom with a sulfur nucleophile, followed by oxidation.
-
Pathway C: The Build-up Route from 3-Aminopyridine. This pathway involves introducing the chlorine and sulfonyl functionalities in separate, strategic steps.
Chapter 3: Detailed Synthetic Pathways and Methodologies
Pathway A: The Sandmeyer Route via 2-Chloro-3-(methylthio)pyridine
This is a robust and widely employed method that leverages the versatile chemistry of diazonium salts. The causality is clear: the amino group of the readily available 2-chloro-3-aminopyridine is an excellent handle for introducing a wide range of functional groups via the Sandmeyer reaction.[2][3]
Rationale: The Sandmeyer reaction provides a reliable method for converting an aromatic amine into a variety of substituents, including halides and cyano groups, through a diazonium salt intermediate.[2][4][5] This pathway extends that logic to install a sulfur-based functional group, which can then be easily oxidized.
Caption: Workflow for the synthesis from 2-chloro-3-aminopyridine.
Experimental Protocol:
Step 1: Diazotization and Sulfanylation
-
To a stirred suspension of 2-chloro-3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, prepare a solution of sodium methyl mercaptide (NaSCH₃) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-3-(methylthio)pyridine.
Step 2: Oxidation of the Thioether
-
Dissolve the crude 2-chloro-3-(methylthio)pyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0-10°C in an ice bath.
-
Add an oxidizing agent, such as 30% hydrogen peroxide (2.5-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise or dropwise, ensuring the temperature does not rise excessively. The oxidation of thioethers to sulfones is a common and efficient transformation.[6]
-
After the addition is complete, allow the reaction to stir at room temperature overnight or until TLC/LCMS analysis indicates complete conversion.
-
Quench the reaction carefully with a reducing agent (e.g., sodium bisulfite solution) if peroxide is used, or wash with sodium bicarbonate solution if m-CPBA is used.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford pure this compound.
Pathway B: The SNAr Route from 2,3-Dichloropyridine
This pathway is advantageous when 2,3-dichloropyridine is a more economical starting material. It relies on the differential reactivity of the two chlorine atoms towards nucleophilic substitution.
Rationale: In 2,3-dichloropyridine, the C-3 position is often more susceptible to nucleophilic attack than the C-2 position. This selectivity allows for a controlled, one-step introduction of the methylthio group, which is then oxidized.
Caption: Workflow for the synthesis from 2,3-dichloropyridine.
Experimental Protocol:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve 2,3-dichloropyridine (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add sodium methyl mercaptide (NaSCH₃) (1.0-1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor by TLC or LCMS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-chloro-3-(methylthio)pyridine.
Step 2: Oxidation
-
Follow the same oxidation protocol as described in Pathway A, Step 2.
Pathway C: The Build-up Route from 3-Aminopyridine
This route is more convergent and involves functionalizing the pyridine ring before the final chlorination step. It often proceeds via an N-oxide intermediate to direct the chlorination to the 2-position.
Rationale: Direct chlorination of 3-substituted pyridines can lead to mixtures of isomers. Converting the pyridine to its N-oxide activates the 2- and 6-positions for chlorination.[7] The N-oxide can be formed before or after the oxidation of the sulfur moiety.
Caption: Workflow for the synthesis from 3-aminopyridine.
Experimental Protocol:
Step 1: Synthesis of 3-(Methylthio)pyridine
-
Starting from 3-aminopyridine, perform a diazotization and sulfanylation reaction as described in Pathway A, Step 1, to obtain 3-(methylthio)pyridine.
Step 2: Oxidation to 3-(Methylsulfonyl)pyridine
-
Dissolve 3-(methylthio)pyridine (1.0 eq) in acetic acid.
-
Add 30% hydrogen peroxide (2.5-3.0 eq) dropwise at a controlled temperature.
-
Stir until the reaction is complete, then work up as previously described to isolate 3-(methylsulfonyl)pyridine.
Step 3: N-Oxidation
-
Dissolve 3-(methylsulfonyl)pyridine (1.0 eq) in a solvent like dichloromethane.
-
Add m-CPBA (1.2 eq) and stir at room temperature until the starting material is consumed.
-
Wash the reaction mixture with sodium bicarbonate solution, dry the organic layer, and concentrate to obtain 3-(methylsulfonyl)pyridine N-oxide.
Step 4: Chlorination
-
Carefully heat the crude 3-(methylsulfonyl)pyridine N-oxide (1.0 eq) in excess phosphorus oxychloride (POCl₃) at reflux for several hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography or recrystallization to yield the final product.
Chapter 4: Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the cost and availability of starting materials, scalability, and overall yield.
| Parameter | Pathway A (from 2-Chloro-3-aminopyridine) | Pathway B (from 2,3-Dichloropyridine) | Pathway C (from 3-Aminopyridine) |
| Starting Material | 2-Chloro-3-aminopyridine | 2,3-Dichloropyridine | 3-Aminopyridine |
| Key Steps | Diazotization, Sulfanylation, Oxidation | SNAr, Oxidation | Diazotization, Oxidation, N-Oxidation, Chlorination |
| Number of Steps | 2 | 2 | 4 |
| Advantages | Direct, high-yielding, utilizes well-established Sandmeyer chemistry. | Potentially cost-effective if starting material is cheap; simple reaction steps. | Starts from a very basic and inexpensive precursor. |
| Disadvantages | Handling of potentially unstable diazonium salts. | Potential for isomer formation during SNAr if not selective. | Longer synthetic sequence, use of hazardous POCl₃. |
Chapter 5: Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The route starting from 2-chloro-3-aminopyridine (Pathway A) is often preferred for its directness and reliability, leveraging the powerful Sandmeyer reaction. For processes where cost-effectiveness is paramount and 2,3-dichloropyridine (Pathway B) is readily available, the SNAr approach offers a compelling two-step alternative. The more convergent synthesis from 3-aminopyridine (Pathway C) , while longer, demonstrates the flexibility of pyridine chemistry, particularly the use of N-oxides to direct regioselectivity. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, cost, and available equipment.
References
- 1. This compound | 70682-09-6 | VCA68209 [biosynth.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Chloro-3-fluoro-4-(methylthio)pyridine | 1826110-14-8 | Benchchem [benchchem.com]
- 7. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
"2-Chloro-3-(methylsulfonyl)pyridine" mechanism of formation
An In-Depth Technical Guide to the Mechanism of Formation of 2-Chloro-3-(methylsulfonyl)pyridine
Introduction
This compound is a heterocyclic compound of significant interest in the chemical industry, serving as a critical building block in the synthesis of various high-value products, including pharmaceuticals and agrochemicals. Its specific substitution pattern—a chloro group at the 2-position and a methylsulfonyl group at the 3-position—presents a unique synthetic challenge. The electron-withdrawing nature of both the pyridine ring nitrogen and the sulfonyl group makes this molecule a versatile intermediate for further functionalization.
This technical guide provides an in-depth analysis of the most chemically sound and industrially relevant mechanism for the formation of this compound. As a senior application scientist, the focus will be not merely on the synthetic steps but on the underlying principles, the causality behind procedural choices, and the critical issue of regioselectivity that governs the entire process. We will explore the reaction from a mechanistic standpoint, grounded in authoritative chemical principles and supported by established protocols.
Section 1: Core Synthetic Strategy & Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a two-stage core strategy. The final transformation is the oxidation of a sulfide to a sulfone, a robust and well-documented process in organic chemistry.[1] This identifies the key intermediate as 2-chloro-3-(methylthio)pyridine . Consequently, the primary synthetic challenge lies in the regioselective formation of this thioether precursor.
The overall forward synthesis can be visualized as a multi-step pathway beginning from a common starting material, 3-aminopyridine.
Caption: High-level overview of the synthetic pathway.
Section 2: Formation of the Thioether Intermediate
The synthesis of 2-chloro-3-(methylthio)pyridine is the most critical and mechanistically nuanced part of the process. A naive approach involving the direct nucleophilic aromatic substitution (SNAr) on 2,3-dichloropyridine with a methylthiolate source is synthetically unviable due to poor regioselectivity.
The Inherent Challenge: Regioselectivity in Pyridine SNAr
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution.[2][3] However, this reactivity is not uniform across the ring. The nitrogen atom exerts a strong electron-withdrawing inductive and mesomeric effect, which preferentially activates the α (2,6) and γ (4) positions for nucleophilic attack. The β (3,5) positions are significantly less activated.
Therefore, reacting 2,3-dichloropyridine with a nucleophile like sodium methanethiolate would overwhelmingly result in substitution at the C2 position, yielding the undesired isomer, 3-chloro-2-(methylthio)pyridine. To achieve the desired 3-substituted product, a more directed synthetic route is required.
A Directed Route via 2-Chloro-3-aminopyridine
A robust and regiochemically controlled synthesis begins with 3-aminopyridine. This strategy leverages the amino group as a handle for introducing the methylthio group via a Sandmeyer-type reaction, after the C2 position has been chlorinated.
Step 1: Synthesis of 2-Chloro-3-aminopyridine
The first step involves the selective chlorination of 3-aminopyridine. This is typically achieved by reacting 3-aminopyridine with a chlorinating agent like a mixture of hydrochloric acid and hydrogen peroxide.[4][5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism on the activated pyridine ring, with the amino group directing the incoming electrophile.
Step 2: Diazotization and Copper-Catalyzed Thiolation
This step is the mechanistic cornerstone for installing the methylthio group at the C3 position. It involves two distinct phases:
-
Diazotization: The 2-chloro-3-aminopyridine intermediate is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (typically 0-5 °C).[6] The primary amine nucleophilically attacks the nitrosonium ion (NO⁺) to form an N-nitrosoamine, which then tautomerizes and eliminates water to yield a highly reactive diazonium salt.
-
Thiolation: The resulting diazonium salt is not isolated but is immediately reacted with a sulfur nucleophile, such as sodium methanethiolate (NaSCH₃), in the presence of a copper(I) catalyst. This is a variation of the Sandmeyer reaction. The copper catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), and the formation of the new carbon-sulfur bond.
The mechanism for this transformation is detailed below.
Caption: Mechanism of regioselective thioether formation.
Section 3: Mechanism of Oxidation to the Sulfone
The final step is the oxidation of the intermediate 2-chloro-3-(methylthio)pyridine to the target sulfone. This is a reliable and high-yielding transformation.[1] The oxidation proceeds in two sequential steps, first forming a sulfoxide intermediate, which is then further oxidized to the sulfone.
Various oxidizing agents can be employed, with the choice often depending on factors like cost, safety, and waste profile. Common reagents include:
-
Hydrogen Peroxide (H₂O₂): A green and atom-economical oxidant, often used with a catalyst.[7]
-
Peroxy acids (e.g., m-CPBA): Highly effective but can be hazardous and generate stoichiometric waste.[8]
-
Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant that produces MnO₂ waste.
-
Sodium Chlorite (NaClO₂): An effective oxidant that can be used under controlled conditions.[9][10]
The general mechanism involves the nucleophilic sulfur atom of the thioether attacking an electrophilic oxygen atom of the oxidant. This forms the sulfoxide. Since the sulfoxide is also nucleophilic (though less so than the thioether), a second oxidation event occurs under the same conditions to yield the final sulfone. Careful control of stoichiometry and temperature is sometimes necessary if one wishes to isolate the sulfoxide intermediate.[11]
Caption: Stepwise oxidation from thioether to sulfone.
Section 4: Experimental Protocols and Data
The following protocols are representative examples and should be adapted and optimized based on laboratory-specific safety and equipment standards.
Protocol: Diazotization and Thiolation
-
Setup: A three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with 2-chloro-3-aminopyridine (1.0 eq) and concentrated hydrochloric acid (approx. 4.0 eq). The mixture is stirred and cooled to 0 °C in an ice-salt bath.
-
Diazotization: A solution of sodium nitrite (1.1 eq) in water is added dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature after the addition is complete.
-
Thiolation: In a separate flask, a solution of sodium methanethiolate (1.2 eq) and a catalytic amount of copper(I) chloride (0.1 eq) in water is prepared and cooled.
-
Reaction: The cold diazonium salt solution is slowly transferred (cannulated) into the stirred sodium methanethiolate solution. Vigorous evolution of nitrogen gas is observed.
-
Workup: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The mixture is then extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-3-(methylthio)pyridine, which can be purified by chromatography or distillation.
Protocol: Oxidation to Sulfone
-
Setup: A flask is charged with 2-chloro-3-(methylthio)pyridine (1.0 eq) dissolved in a suitable solvent like acetic acid or acetonitrile.
-
Oxidation: The solution is heated to 50-60 °C. 30% Hydrogen peroxide (2.5 eq) is added portion-wise over 1 hour.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of an aqueous solution of sodium sulfite to destroy any excess peroxide. The product is extracted with ethyl acetate, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which is typically a solid and can be purified by recrystallization.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| Chlorination | 3-Aminopyridine, HCl, H₂O₂ | Water | 20-30 °C | 75-85% |
| Diazotization/Thiolation | 2-Chloro-3-aminopyridine, NaNO₂, HCl, NaSCH₃, CuCl | Water | 0-5 °C | 70-80% |
| Oxidation | 2-Chloro-3-(methylthio)pyridine, H₂O₂ | Acetic Acid | 50-60 °C | >90% |
Conclusion
The formation of this compound is a multi-step process where mechanistic understanding is paramount to success. The key challenge, regioselectivity, is overcome not by altering the inherent electronic preferences of the pyridine ring in a simple SNAr reaction, but by employing a directed synthesis. The use of an amino group as a synthetic handle for a Sandmeyer-type thiolation provides a robust and reliable method for installing the sulfur functionality at the desired C3 position. The subsequent oxidation of the thioether to the sulfone is a straightforward and high-yielding transformation. This guide illustrates a synthesis that is both logical in its design and validated by the fundamental principles of organic chemistry, providing a clear pathway for researchers and drug development professionals.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101302190B - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]
- 6. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 7. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Spectroscopic data for "2-Chloro-3-(methylsulfonyl)pyridine" (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(methylsulfonyl)pyridine
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for this compound, a versatile heterocyclic compound of interest in medicinal chemistry and materials science. As a key building block, its unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes fundamental principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, ensuring scientific integrity and enabling reproducible results.
The molecular structure, with its distinct electronic and steric features, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of both the chloro and methylsulfonyl substituents, combined with the inherent aromaticity and the nitrogen heteroatom of the pyridine ring, dictates the chemical shifts, vibrational frequencies, and fragmentation patterns discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1] Should solubility be an issue, or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) serves as a polar aprotic alternative.[1] The protocols described are designed to be self-validating by ensuring high sample purity, correct concentration, and the use of a universally recognized internal standard, Tetramethylsilane (TMS), for accurate chemical shift referencing.[2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition :
-
Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Subsequently, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Data Analysis and Interpretation
The structure of this compound dictates a specific set of signals in both proton and carbon NMR spectra.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Data
The aromatic region of the proton spectrum is characteristic of a tri-substituted pyridine ring. The methylsulfonyl group provides a distinct singlet in the aliphatic region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~8.6 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.8, J(H6-H4) ≈ 1.8 |
| H-4 | ~8.1 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.8, J(H4-H6) ≈ 1.8 |
| H-5 | ~7.5 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.8, J(H5-H6) ≈ 4.8 |
| -SO₂CH₃ | ~3.3 | Singlet (s) | N/A |
-
Causality : The H-6 proton is the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton is also significantly deshielded by the adjacent powerful electron-withdrawing sulfonyl group. The methyl protons appear as a sharp singlet as they have no adjacent protons to couple with. The analysis of proton NMR for substituted pyridines often shows this characteristic downfield shifting.[3][4]
¹³C NMR Spectral Data
Six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-6 | ~150 |
| C-4 | ~138 |
| C-3 | ~135 |
| C-5 | ~122 |
| -SO₂CH₃ | ~43 |
-
Causality : The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The C-2 signal is influenced by the attached chlorine atom. The chemical shifts of substituted pyridine rings are well-documented and follow predictable patterns based on substituent effects.[5][6] The methyl carbon of the sulfonyl group is found in the typical aliphatic region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Selecting the Right Sampling Technique
For a solid sample like this compound, several sampling techniques are available. The potassium bromide (KBr) pellet method involves grinding the sample with IR-transparent KBr and pressing it into a thin, transparent disk.[7] This method provides a high-quality spectrum but can be sensitive to moisture. A more modern and often preferred method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation—the solid is simply placed in firm contact with a high-refractive-index crystal (like diamond or zinc selenide).[8] ATR is fast, reproducible, and non-destructive. We will detail the ATR protocol for its simplicity and robustness.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Caption: Standard workflow for ATR-FTIR data acquisition.
-
Setup : Ensure the ATR crystal surface is impeccably clean. A wipe with isopropanol is typically sufficient.
-
Background Scan : Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application : Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.
-
Data Collection : Acquire the IR spectrum over the desired range (typically 4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Analysis and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100–3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium-Weak |
| 2980–2900 | C-H Stretch | Aliphatic (-CH₃) | Weak |
| 1600–1550 | C=N & C=C Stretch | Pyridine Ring Skeletal Vibrations | Medium-Strong |
| 1475–1400 | C=C Stretch | Pyridine Ring Skeletal Vibrations | Medium-Strong |
| ~1375 | C-H Bend | -CH₃ Symmetric Bend | Medium |
| ~1320 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | Strong |
| ~1150 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | Strong |
| 850–750 | C-H Bend (out-of-plane) | Aromatic | Strong |
| ~750 | C-Cl Stretch | Chloro-substituent | Medium-Strong |
-
Trustworthiness : The two most prominent and diagnostic peaks in the spectrum will be the strong absorptions for the asymmetric and symmetric S=O stretching of the sulfonyl group.[9][10] The presence of both peaks is a highly reliable indicator of the -SO₂- moiety. The exact positions of the pyridine ring vibrations are sensitive to the substitution pattern.[11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Expertise & Experience: Ionization Method and Fragmentation Logic
Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum. For this molecule, EI-MS is highly informative. The fragmentation of aromatic sulfonyl compounds under EI often proceeds through characteristic pathways, most notably the rearrangement and elimination of sulfur dioxide (SO₂).[12][13] Understanding these established fragmentation mechanisms is key to interpreting the spectrum authoritatively. The presence of a chlorine atom provides a definitive isotopic signature that must be observed for the molecular ion and any chlorine-containing fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis : Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : Detect the separated ions to generate the mass spectrum, a plot of relative ion abundance versus m/z.
Data Analysis and Interpretation
The mass spectrum provides the molecular weight and a fragmentation pattern that helps confirm the structure.
Caption: Plausible EI-MS fragmentation pathways for the molecule.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺•) : A crucial peak will appear at m/z 191 . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a corresponding M+2 peak will be observed at m/z 193 with approximately one-third the intensity of the m/z 191 peak. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.[14]
-
Key Fragments :
-
m/z 127/129 ([M - SO₂]⁺•) : Loss of a neutral sulfur dioxide molecule (64 Da) is a very common and characteristic fragmentation pathway for aromatic sulfones.[13][15] This fragment would also exhibit the 3:1 chlorine isotope pattern.
-
m/z 176/178 ([M - CH₃]⁺) : Loss of the methyl radical (15 Da) from the molecular ion.
-
m/z 156 ([M - Cl]⁺) : Loss of the chlorine radical (35 Da).
-
m/z 78 : This could correspond to the pyridine radical cation, formed after more extensive fragmentation.
-
| m/z Value | Proposed Fragment | Notes |
| 191 / 193 | [C₆H₆ClNO₂S]⁺• | Molecular Ion (M⁺•), showing 3:1 isotope ratio |
| 176 / 178 | [C₅H₃ClNO₂S]⁺ | Loss of •CH₃ |
| 156 | [C₆H₆NO₂S]⁺ | Loss of •Cl |
| 127 / 129 | [C₆H₆ClN]⁺• | Loss of SO₂ via rearrangement |
Conclusion
The collective application of NMR, IR, and MS provides a robust and unambiguous structural verification of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic sulfonyl S=O stretches, and mass spectrometry establishes the correct molecular weight while revealing characteristic fragmentation patterns, including the definitive chlorine isotopic signature. This comprehensive spectroscopic guide serves as an authoritative reference for researchers, ensuring confidence in the identity and purity of this important chemical entity.
References
- 1. NMR Solvents [merckmillipore.com]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijres.org [ijres.org]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine, 2-chloro- [webbook.nist.gov]
- 15. aaqr.org [aaqr.org]
An In-Depth Technical Guide to the Synthesis and Strategic Applications of 2-Chloro-3-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(methylsulfonyl)pyridine, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of functionalized pyridines as indispensable scaffolds in drug discovery. This document elucidates the logical synthetic pathways, rooted in established chemical principles, that lead to its formation. It further details its strategic importance as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The guide offers field-proven insights into its preparation, including detailed experimental protocols and the causal reasoning behind methodological choices, to empower researchers in its effective utilization.
Introduction: The Strategic Importance of Functionalized Pyridines in Drug Discovery
The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl group.[1] The strategic placement of various functional groups on the pyridine scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. Among the vast arsenal of substituted pyridines, those bearing both a halogen and a sulfonyl group are of particular significance.
The chloro-substituent at the 2-position of the pyridine ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity.[2] Concurrently, the methylsulfonyl group at the 3-position acts as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the molecule's electronic properties and its potential interactions with biological targets. This unique combination of functionalities makes this compound a highly valuable intermediate in the synthesis of novel drug candidates.
A Logical Retrosynthetic Analysis and Proposed Historical Synthesis
While a seminal publication detailing the "discovery" of this compound is not readily identifiable, its synthesis can be logically deduced from fundamental principles of heterocyclic chemistry. The most probable synthetic route involves a multi-step sequence starting from a readily available precursor, 2-chloropyridine. This approach is supported by extensive literature on the synthesis of analogous substituted pyridines.[3][4]
A plausible retrosynthetic analysis suggests that the target molecule can be obtained via the oxidation of a thioether precursor, 2-chloro-3-(methylthio)pyridine. This thioether, in turn, can be synthesized from 2,3-dichloropyridine through a nucleophilic aromatic substitution reaction with sodium thiomethoxide.
References
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Reactivity of the Methylsulfonylpyridine Group
Abstract
The methylsulfonylpyridine scaffold is a cornerstone in modern medicinal chemistry, imparting unique electronic properties that are instrumental in tuning the biological activity and pharmacokinetic profiles of therapeutic agents.[1][2][3] This guide provides a comprehensive exploration of the fundamental reactivity of the methylsulfonylpyridine group. We will dissect the electronic influence of the powerful sulfonyl moiety on the pyridine ring, detailing the mechanistic underpinnings of its primary reaction pathways, including nucleophilic aromatic substitution and reactions involving the acidic methyl protons. This document is designed to serve as a practical resource, bridging theoretical principles with field-proven insights to empower researchers in their synthetic and drug development endeavors.
Introduction: The Strategic Importance of the Methylsulfonylpyridine Moiety
The pyridine ring is a ubiquitous heterocycle in countless natural products and pharmaceuticals.[4] Its functionalization is a key strategy in drug design. The introduction of a methylsulfonyl group (-SO₂CH₃) dramatically alters the electronic landscape of the pyridine ring, transforming it into a versatile building block. This group acts as a potent electron-withdrawing group (EWG), a bioisostere for other functionalities, and a hydrogen bond acceptor, properties that are highly sought after in the optimization of lead compounds. Its presence is noted in various therapeutic candidates, including novel anticancer agents.[1][2] Understanding its core reactivity is therefore not merely an academic exercise but a critical necessity for the rational design of next-generation therapeutics.
The Electronic Heart of the Matter: Inductive and Resonance Effects
The reactivity of the methylsulfonylpyridine group is dictated by the powerful electron-withdrawing nature of the sulfonyl functional group. This influence is exerted through two primary electronic mechanisms:
-
Inductive Effect (-I): The highly electronegative oxygen atoms and the sulfur atom pull electron density away from the pyridine ring through the sigma bond framework.
-
Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the ring's pi-electrons onto its oxygen atoms. This effect is particularly pronounced when the sulfonyl group is positioned at the C2 or C4 positions of the pyridine ring.
This combined electron withdrawal renders the pyridine ring significantly electron-deficient, or "π-deficient." UV spectral analysis of alkylsulfonylpyridines shows a marked difference from pyridine itself, with spectra more closely resembling that of the protonated pyridine hydrochloride, confirming a significant reallocation of electron density within the ring.[5] This π-deficiency is the fundamental driver for the dominant mode of reactivity on the aromatic ring: nucleophilic aromatic substitution.
| Property | Influence of Methylsulfonyl Group | Rationale |
| Ring Electron Density | Significantly Decreased | Strong -I and -M effects of the -SO₂CH₃ group. |
| Basicity of Pyridine N | Decreased | Electron density is pulled from the nitrogen, making its lone pair less available for protonation. |
| ¹H NMR Chemical Shifts | Downfield shift of ring protons | Protons are deshielded due to reduced electron density. |
| Susceptibility to Attack | High for Nucleophiles, Low for Electrophiles | The ring is electron-poor, attracting electron-rich species. |
Key Reactivity Profile I: Nucleophilic Aromatic Substitution (SNA_r_) on the Pyridine Ring
The most characteristic reaction of methylsulfonyl-substituted pyridines is nucleophilic aromatic substitution (SNA_r_). The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, a reaction that is generally difficult for electron-rich aromatic systems.[6][7]
Mechanism and Regioselectivity
The reaction proceeds via a two-step addition-elimination mechanism.[8][9]
-
Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, typically one bearing a suitable leaving group (e.g., a halide). This is the rate-determining step.[8]
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this complex is paramount for the reaction to proceed.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
Causality of Regioselectivity: The reaction is highly regioselective, strongly favoring attack at positions ortho (C2/C6) and para (C4) relative to the methylsulfonyl group.[8] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and, critically, onto the oxygen atoms of the electron-withdrawing sulfonyl group. This delocalization provides significant stabilization. Attack at the meta (C3/C5) position does not allow for this crucial resonance stabilization of the intermediate, making the reaction kinetically unfavorable at that site.[7][8]
Visualization of the S_N_Ar Mechanism
References
- 1. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Chloro-3-(methylsulfonyl)pyridine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-3-(methylsulfonyl)pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The synthetic strategy detailed herein is a robust three-step process commencing with the chlorination of 3-aminopyridine, followed by a copper-catalyzed Sandmeyer-type reaction to introduce a methylthio group, and culminating in the selective oxidation to the desired sulfone. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction: The Significance of this compound
The pyridine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous therapeutic agents.[1] Specifically, functionalized pyridines like this compound serve as versatile intermediates for constructing complex molecular architectures.[][4] The presence of a chloro group provides a reactive handle for cross-coupling reactions, while the methylsulfonyl moiety can act as a hydrogen bond acceptor or bioisostere, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[2][5] This protocol outlines a reliable pathway to access this valuable compound, starting from readily available commercial materials.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages, as illustrated below. Each step is designed to be high-yielding and scalable, with purification steps integrated to ensure the high purity of intermediates and the final product.
Caption: Overall 3-step synthetic workflow.
Materials and Reagents
| Reagent / Material | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier Notes |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 462-08-8 | >99% purity |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~37% aqueous solution |
| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 7722-84-1 | Stabilized aqueous solution |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | >99% purity, granular |
| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | >98% purity |
| Dimethyl Disulfide | C₂H₆S₂ | 94.20 | 624-92-0 | >99% purity |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 | >99.7% purity |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 7757-83-7 | Anhydrous, powder |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, powder |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | High purity, for reactions and workup |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-aminopyridine
Causality: This step involves the regioselective chlorination of the pyridine ring at the 2-position. The reaction proceeds via an electrophilic chlorination mechanism, where the protonated aminopyridine is less susceptible to over-chlorination. Using hydrogen peroxide and hydrochloric acid provides an in-situ source of the chlorinating agent.[6][7]
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 18.8 g (0.2 mol) of 3-aminopyridine in 110 mL of concentrated hydrochloric acid.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Addition of Oxidant: While maintaining the temperature between 0-5 °C, add 27.2 g (0.24 mol) of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 1 hour.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 15-20 °C and stir for an additional 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Upon completion, carefully add a solution of 21 g of sodium sulfite in 50 mL of water to quench any unreacted peroxide.
-
Neutralization and Extraction: Cool the mixture again to 0-5 °C and slowly neutralize by adding a 50% aqueous solution of sodium hydroxide until the pH reaches 8-9. The product will precipitate.
-
Isolation: Filter the crude product and wash with cold water. For higher purity, the aqueous layer can be extracted with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-3-aminopyridine. The typical yield is around 80-85%.
Step 2: Synthesis of 2-Chloro-3-(methylthio)pyridine via Diazotization-Sandmeyer Reaction
Causality: This transformation is a classic Sandmeyer reaction, a powerful method for replacing an amino group on an aromatic ring.[8][9] The primary amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl).[10] This diazonium salt is a highly reactive intermediate that readily undergoes substitution. In the presence of a copper(I) catalyst, it reacts with a sulfur nucleophile (from dimethyl disulfide) in a radical-nucleophilic aromatic substitution mechanism to form the thioether.[11][12]
Caption: Simplified Sandmeyer reaction mechanism.
Protocol:
-
Diazotization: In a 500 mL flask, suspend 12.8 g (0.1 mol) of 2-chloro-3-aminopyridine in a mixture of 100 mL of deionized water and 25 mL of concentrated hydrochloric acid. Cool the suspension to 0 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
Sandmeyer Reaction: In a separate 1 L flask, prepare a solution of 14.8 g (0.15 mol) of copper(I) chloride and 28.2 g (0.3 mol) of dimethyl disulfide in 150 mL of acetonitrile. Cool this solution to 0 °C.
-
Combining Mixtures: Slowly add the cold diazonium salt solution to the copper(I)/dimethyl disulfide mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Pour the reaction mixture into 500 mL of ice water and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-chloro-3-(methylthio)pyridine.
Step 3: Oxidation to this compound
Causality: The final step is the oxidation of the sulfide to a sulfone. Hydrogen peroxide in acetic acid is an effective and environmentally benign ("green") oxidizing system.[13] The reaction proceeds by nucleophilic attack of the sulfur atom on the activated oxygen of the peroxide. Two successive oxidation steps convert the sulfide first to a sulfoxide and then to the final sulfone.[14][15][16] Careful control of stoichiometry and temperature is important to drive the reaction to the sulfone state without side reactions.[17]
Protocol:
-
Reaction Setup: Dissolve the 2-chloro-3-(methylthio)pyridine (0.1 mol, from the previous step) in 150 mL of glacial acetic acid in a 500 mL round-bottom flask.
-
Oxidant Addition: To this solution, slowly add 22.7 g (0.22 mol, a slight excess) of 30% hydrogen peroxide dropwise. An exotherm may be observed; maintain the temperature between 20-30 °C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Precipitation and Isolation: Slowly pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. The product, this compound, will precipitate as a white to off-white solid.[18]
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically >90%. The product is often of sufficient purity for subsequent use without further purification.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[19]
-
Corrosives: Concentrated hydrochloric acid and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care.[20]
-
Oxidizers: Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with organic materials and metals.[21]
-
Toxicity: Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[22] Dimethyl disulfide has a strong, unpleasant odor and is flammable.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[23] Never attempt to isolate the diazonium salt intermediate. Use it immediately in the subsequent reaction step as a solution. The diazotization reaction should be conducted at low temperatures (0-5 °C) to ensure the stability of the intermediate.[24]
Characterization
The identity and purity of the intermediates and the final product, this compound (MW: 191.63 g/mol , Formula: C₆H₆ClNO₂S), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
Conclusion
This application note provides a validated and detailed three-step protocol for the synthesis of this compound. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this important chemical intermediate for applications in pharmaceutical research and development.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 4. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-(2-thiazolylcarbonyl)pyridine | RUO [benchchem.com]
- 6. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 7. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazotisation [organic-chemistry.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
- 15. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 16. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-3-(methylsulfonyl)pyridine in Nucleophilic Aromatic Substitution Reactions
Introduction: The Strategic Advantage of a Doubly Activated Pyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. 2-Chloro-3-(methylsulfonyl)pyridine has emerged as a highly valuable and versatile building block for this purpose. Its utility stems from a unique electronic architecture that renders it exceptionally reactive and selective in nucleophilic aromatic substitution (SNAr) reactions.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than a corresponding benzene ring.[1] This reactivity is dramatically amplified by the presence of two key substituents:
-
A Chlorine Atom at the 2-Position: The chlorine atom serves as an excellent leaving group, strategically positioned at one of the most electronically favorable sites for nucleophilic attack on the pyridine ring.[2][3][4]
-
A Methylsulfonyl Group at the 3-Position: The sulfone moiety is a powerful electron-withdrawing group. Its placement meta to the nitrogen and ortho to the chlorine atom profoundly decreases the electron density at the C-2 position, making it a highly electrophilic center primed for nucleophilic attack.
This synergistic activation facilitates reactions with a broad range of nucleophiles under conditions often milder than those required for less activated halo-pyridines, enabling the efficient construction of complex, substituted pyridine derivatives.
The Mechanistic Underpinnings: Why This Reagent Excels in SNAr
The efficacy of this compound in SNAr reactions is best understood by examining the reaction mechanism. The process is a two-step addition-elimination sequence.[4][5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-2 position, breaking the aromaticity of the ring to form a high-energy, anionic intermediate known as a Meisenheimer complex.[6]
-
Stabilization of the Intermediate: The stability of this intermediate is the linchpin of the reaction's feasibility.[2][3] In the case of this compound, the negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the sulfone group. This extensive delocalization provides significant stabilization, lowering the activation energy for its formation.
-
Elimination and Restoration of Aromaticity: The aromatic system is restored through the expulsion of the chloride leaving group, yielding the substituted pyridine product.
The diagram below illustrates the delocalization of the negative charge within the Meisenheimer complex, highlighting the critical role of both the ring nitrogen and the sulfonyl group in stabilizing this key intermediate.
Caption: SNAr mechanism showing stabilization of the Meisenheimer intermediate.
Experimental Protocols and Data
The high reactivity of this compound allows for its successful reaction with a diverse array of nucleophiles, including primary and secondary amines, alcohols, and thiols. Below are generalized, field-proven protocols that serve as a robust starting point for laboratory synthesis.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol is broadly applicable for the synthesis of 2-amino-3-(methylsulfonyl)pyridine derivatives, which are common pharmacophores.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1–1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
TLC plates, ethyl acetate, hexanes, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the chosen anhydrous solvent (to achieve a concentration of ~0.2 M).
-
Reagent Addition: Add the base, followed by the dropwise addition of the amine nucleophile at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water or saturated aqueous NaHCO₃ (3x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Reaction with Alcohols/Phenols (O-Arylation)
This protocol is used for the synthesis of 2-alkoxy- or 2-aryloxy-3-(methylsulfonyl)pyridines. Stronger bases are typically required to deprotonate the alcohol or phenol.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Alcohol or phenol nucleophile (1.2 equiv)
-
Strong base (e.g., NaH, KHMDS, or t-BuOK, 1.2 equiv)[7]
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
-
Saturated aqueous NH₄Cl for quenching
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent. Cool the solution to 0 °C in an ice bath. Add the base portion-wise and stir for 20-30 minutes at 0 °C to generate the corresponding alkoxide/phenoxide.
-
Reagent Addition: To this solution, add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive alcohols.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[6] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes representative conditions for SNAr reactions with this compound.
| Nucleophile Class | Specific Example | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | Benzylamine | Isopropanol/H₂O | - | 80 | 2–4 | 85–95[1] |
| Secondary Aliphatic Amine | Morpholine | Ethanol | Et₃N | Reflux | 2–4 | 80–90[1] |
| Primary Aromatic Amine | Aniline | DMF | K₂CO₃ | 120 | 12–16 | 75–85 |
| Phenol | Phenol | DMF | NaH | 25–60 | 6–12 | 70–90 |
| Thiol | Thiophenol | DMF | K₂CO₃ | 25 | 1–2 | >90 |
Field-Proven Insights & Troubleshooting
Even with a highly activated substrate, challenges can arise. An experienced chemist anticipates these issues and builds validation steps into the workflow.
Caption: A generalized experimental workflow for SNAr reactions.
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting low-yield reactions.
Expertise & Causality:
-
Choice of Base: The base is not merely a stoichiometric requirement; it dictates the nucleophilicity of the reactant. For amine nucleophiles, a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is used to scavenge the HCl byproduct. For less acidic alcohol or phenol nucleophiles, a strong base like NaH is required to generate the highly nucleophilic alkoxide/phenoxide in situ.[7]
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO are often preferred because they effectively solvate the cationic counter-ion of the base and the Meisenheimer complex without hydrogen bonding to the nucleophile, thus preserving its reactivity.[6]
-
Anhydrous Conditions: Particularly when using strong, water-sensitive bases like NaH, maintaining strictly anhydrous conditions is critical to prevent quenching of the base and decomposition of the starting materials.
Safety and Handling
As a responsible scientist, safety is the primary consideration. Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
Handling: Always handle this compound and related reagents in a well-ventilated fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[9][10]
-
Bases and Solvents: Strong bases like sodium hydride (NaH) are flammable solids and react violently with water. Solvents like DMF and DMSO have their own specific hazards. Handle with extreme care according to established laboratory safety protocols.
-
Quenching: Quenching reactions, especially those involving reactive reagents like NaH, should be done slowly and at low temperatures (e.g., 0 °C) to control any exothermic processes.[6]
By adhering to these protocols and safety guidelines, researchers can effectively and safely leverage the synthetic power of this compound to advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Application Note: 2-Chloro-3-(methylsulfonyl)pyridine as a Versatile Building Block for the Synthesis of Pharmaceutical Ingredients
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 2-Chloro-3-(methylsulfonyl)pyridine has emerged as a highly valuable and versatile building block due to its unique electronic and structural properties. The pyridine core is a common motif in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of a chloro group at the 2-position and a potent electron-withdrawing methylsulfonyl group at the 3-position significantly activates the molecule for specific, high-yield transformations, primarily through nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth analysis of the chemical principles governing the reactivity of this compound, detailed protocols for its application in synthesis, and expert insights into optimizing reaction conditions for the development of novel pharmaceutical agents.
The Chemistry of this compound: A Mechanistic Overview
The utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups and furnished with a good leaving group.
Key Structural Features and Their Roles:
-
Pyridine Nitrogen (N): The nitrogen atom withdraws electron density from the ring carbons, lowering the energy of the aromatic π-system and making it more electrophilic. During nucleophilic attack at the C-2 or C-4 positions, it can stabilize the negatively charged intermediate (a Meisenheimer-like complex) by accommodating the negative charge, a crucial factor for the reaction to proceed.[1][2]
-
2-Chloro Group (-Cl): Positioned ortho to the ring nitrogen, the chlorine atom serves as an excellent leaving group. Its departure is facilitated by the stabilization of the intermediate.
-
3-Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group. Through both inductive and resonance effects, it drastically reduces the electron density of the pyridine ring, further activating it towards nucleophilic attack. This activation significantly lowers the energy barrier for the formation of the Meisenheimer intermediate, often allowing the reaction to proceed under milder conditions than would be possible on a less-activated pyridine ring.
The combination of these features makes the C-2 position exceptionally reactive towards a wide array of nucleophiles, including amines, thiols, and alkoxides, enabling the facile introduction of diverse functional groups.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the chlorine (C-2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3]
-
Elimination of Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product. This step is typically fast.[2]
Application Protocol: Synthesis of N-Aryl-3-(methylsulfonyl)pyridin-2-amines
This section provides a detailed, field-proven protocol for the SNAr reaction between this compound and a primary aniline, a common transformation in the synthesis of kinase inhibitors and other targeted therapeutics.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Typical Amount (for 10 mmol scale) |
| This compound | 70682-09-6 | 191.63 | 1.0 | 1.92 g |
| Substituted Aniline (e.g., 4-fluoroaniline) | 371-40-4 | 111.12 | 1.1 | 1.22 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.76 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction |
| Brine (Saturated NaCl solution) | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated chemical fume hood. May cause skin and eye irritation.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Anhydrous DMF: Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.92 g, 10.0 mmol).
-
Reagent Addition: Add the substituted aniline (e.g., 4-fluoroaniline, 1.22 g, 11.0 mmol, 1.1 eq) and potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).
-
Scientist's Insight: Using a slight excess of the amine nucleophile (1.1 eq) ensures the complete consumption of the limiting reagent. A non-nucleophilic inorganic base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under a nitrogen atmosphere.
-
Scientist's Insight: Heating is often necessary to provide sufficient energy to overcome the activation barrier associated with the disruption of the pyridine ring's aromaticity.[3] An inert atmosphere prevents potential side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker containing 200 mL of cold water. This will often precipitate the crude product. c. Extract the aqueous mixture with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-Aryl-3-(methylsulfonyl)pyridin-2-amine product.
Optimizing for Success: Key Parameters and Expected Outcomes
The success of the synthesis hinges on the careful control of several parameters. The following table provides insights into how different variables can affect the reaction outcome.
| Parameter | Condition / Choice | Rationale & Expected Outcome |
| Nucleophile | Primary/Secondary Aliphatic vs. Aromatic Amines | Aliphatic amines are generally more nucleophilic and may react at lower temperatures. Aromatic amines (anilines) are weaker nucleophiles and often require heating to achieve a good reaction rate. |
| Base | K₂CO₃, Cs₂CO₃ vs. Organic bases (e.g., DIPEA) | Inorganic bases like K₂CO₃ are cost-effective and efficient for neutralizing HCl. Cs₂CO₃ is a stronger base and can sometimes accelerate reactions with very weak nucleophiles. Organic bases like DIPEA can also be used but may complicate purification. |
| Solvent | DMF, DMSO, Dioxane | Aprotic polar solvents like DMF and DMSO are excellent choices as they solvate the reactants well and can accelerate SNAr reactions. Dioxane is a less polar alternative. |
| Temperature | 60 °C to 120 °C | The optimal temperature is a balance between reaction rate and stability of reactants/products. Start at 80 °C and adjust based on reaction monitoring. Higher temperatures may be needed for deactivated anilines. |
| Yield & Purity | - | With proper optimization, yields for this type of reaction are typically high (>80%). Purity is enhanced by thorough work-up and final purification, which is critical for subsequent steps in an API synthesis route. |
Conclusion
This compound is a robust and highly activated substrate for nucleophilic aromatic substitution, making it an indispensable tool for medicinal chemists. Its predictable reactivity allows for the efficient and regioselective synthesis of diverse substituted pyridines, which are core structures in many modern pharmaceuticals. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapies.
References
Application Notes and Protocols: 2-Chloro-3-(methylsulfonyl)pyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyridine Sulfone Scaffold
In the landscape of modern agrochemical development, the pursuit of molecules with high efficacy, selectivity, and favorable environmental profiles is paramount. The substituted pyridine ring is a cornerstone of many successful active ingredients due to its versatile reactivity and ability to interact with biological targets.[1][2] When functionalized with a methylsulfonyl group, as in the case of 2-Chloro-3-(methylsulfonyl)pyridine, the resulting scaffold becomes a highly valuable intermediate, particularly in the synthesis of sulfonylurea herbicides. The electron-withdrawing nature of both the chloro and methylsulfonyl groups activates the pyridine ring for nucleophilic aromatic substitution, making it a key building block for creating complex agrochemicals. This guide provides an in-depth exploration of the application of this compound in the synthesis of market-leading herbicides and explores its potential in the development of novel fungicides.
Part 1: Synthesis of Sulfonylurea Herbicides - A Cornerstone Application
The most prominent application of this compound is in the manufacture of sulfonylurea herbicides. These herbicides are renowned for their low application rates, broad-spectrum weed control, and excellent crop selectivity.[3] They function by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in mammals, contributing to their low toxicity to non-target organisms.[4][5]
Key Herbicides Synthesized:
-
Nicosulfuron: A selective, post-emergence herbicide used to control annual grass weeds in maize.
-
Rimsulfuron: A pre- and post-emergence herbicide for the control of a wide range of grass and broadleaf weeds in crops such as maize and potatoes.[6]
The synthesis of these herbicides hinges on the formation of a sulfonylurea bridge, a reaction where this compound serves as a critical electrophile.
General Reaction Scheme:
The core of the synthesis involves the reaction of a pyridylsulfonamide intermediate, derived from this compound, with a pyrimidine- or triazine-based amine derivative.
Diagram 1: General Synthesis Pathway for Sulfonylurea Herbicides
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Chlorination of Methylsulfonylpyridine Precursors
Abstract
The synthesis of chlorinated methylsulfonylpyridines represents a critical step in the development of numerous pharmaceutical agents. These scaffolds are key intermediates, and their efficient preparation is of paramount importance to drug discovery and development professionals. This document provides a comprehensive guide to the experimental setup and execution of chlorination reactions on methylsulfonylpyridine precursors. We will explore two primary, robust protocols: the conversion of a hydroxypyridine (pyridone) precursor using phosphorus oxychloride (POCl₃) and the deoxygenative chlorination of a pyridine N-oxide precursor with thionyl chloride (SOCl₂). The causality behind procedural choices, detailed mechanistic insights, critical safety protocols, and analytical validation methods are discussed to ensure reproducible and scalable results.
Introduction: The Strategic Importance of Chloromethylsulfonylpyridines
Chlorinated heterocyclic compounds are foundational building blocks in medicinal chemistry. The introduction of a chlorine atom onto a pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with a methylsulfonyl (-SO₂CH₃) group—a potent electron-withdrawing group and hydrogen bond acceptor—the resulting scaffold becomes a highly versatile intermediate for creating complex molecular architectures through subsequent nucleophilic substitution reactions.
The primary challenge in synthesizing these vital intermediates lies in the selection of an appropriate chlorination strategy. The two most prevalent and reliable precursors for this transformation are hydroxypyridines (which exist in tautomeric equilibrium with pyridones) and pyridine N-oxides. The choice of chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is dictated by the nature of the precursor and the desired regiochemical outcome. These reagents are effective but notoriously hazardous, demanding meticulously planned experimental procedures and stringent safety measures.[1] This guide provides field-proven protocols designed for safety, efficiency, and high yield.
Reaction Mechanisms and Strategic Considerations
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. The two main pathways are distinct yet both rely on the activation of an oxygen-containing functional group.
Mechanism A: Chlorination of Hydroxypyridines with POCl₃
Hydroxypyridines, particularly 2- and 4-hydroxypyridines, predominantly exist as their pyridone tautomers. The chlorination with phosphorus oxychloride is a classic and effective method for converting these amides into chloro-aromatics.[2][3]
The reaction is believed to proceed through the following steps:
-
Activation: The lone pair on the pyridone oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion.
-
Intermediate Formation: This forms a highly activated pyridyl-phosphate intermediate.
-
Nucleophilic Attack: A chloride ion (either from the initial displacement or from the reaction medium) acts as a nucleophile, attacking the now highly electrophilic carbon at the 2- or 4-position of the pyridine ring.
-
Elimination: The phosphate leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final chlorinated product.
The use of a base like pyridine or N,N-dimethylaniline can facilitate the reaction, particularly for less reactive substrates.[2][4]
Mechanism B: Deoxygenative Chlorination of Pyridine N-Oxides with SOCl₂
Pyridine N-oxides offer an alternative route, activating the pyridine ring for nucleophilic attack at the 2- and 4-positions.[5] Thionyl chloride is a common reagent for this deoxygenative chlorination process.[6]
The mechanism involves:
-
O-Activation: The N-oxide oxygen attacks the sulfur atom of thionyl chloride, forming a chlorosulfite-like intermediate and displacing a chloride ion.[7][8]
-
Nucleophilic Attack: The displaced chloride ion attacks the activated pyridine ring at the 2- or 4-position.
-
Rearrangement and Elimination: The intermediate collapses, eliminating gaseous sulfur dioxide (SO₂) and restoring the pyridine aromatic system. This gas evolution serves as a powerful thermodynamic driving force for the reaction.[6][7]
Adding a base such as pyridine can alter the mechanism from an SNi-type (retention of configuration) to a classic SN2-type (inversion of configuration) in cases with chiral centers, and it also serves to scavenge the HCl generated.[7][9][10]
General Experimental Workflow
The following diagram outlines the comprehensive workflow for the chlorination process, from initial setup to final product validation.
Caption: General workflow from precursor selection to final product characterization.
Detailed Experimental Protocols
Extreme caution is required when handling phosphorus oxychloride and thionyl chloride. These reactions must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.[1][11][12]
Protocol 1: Chlorination of 4-Hydroxy-3-(methylsulfonyl)pyridine using POCl₃
This protocol details the conversion of a pyridone precursor to its corresponding 4-chloro derivative.
Materials and Equipment:
-
4-Hydroxy-3-(methylsulfonyl)pyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq, serves as reagent and solvent)
-
Round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube (CaCl₂)
-
Heating mantle with magnetic stirring
-
Crushed ice, Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Apparatus for rotary evaporation and column chromatography
Procedure:
-
Setup: Assemble the dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: In the fume hood, charge the flask with 4-hydroxy-3-(methylsulfonyl)pyridine (1.0 eq). Carefully add phosphorus oxychloride (5.0-10.0 eq) via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) with vigorous stirring. The solid starting material should gradually dissolve.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 3-5 hours. To check progress, a small aliquot is carefully withdrawn and quenched in a vial containing ice and NaHCO₃ solution, then extracted with EtOAc for analysis.[4]
-
Workup - CRITICAL STEP: Once the reaction is complete, cool the mixture to room temperature. Prepare a large beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Slowly and carefully , pour the reaction mixture onto the ice slurry. This is a highly exothermic reaction that releases HCl gas.[3] Ensure the pH of the aqueous layer remains basic (pH 8-9) by adding more NaHCO₃ if necessary.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with DCM or EtOAc (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by column chromatography on silica gel to obtain the pure 4-chloro-3-(methylsulfonyl)pyridine.
Protocol 2: Chlorination of 2-(Methylsulfonyl)pyridine N-oxide using SOCl₂
This protocol describes the deoxygenative chlorination of an N-oxide precursor.
Materials and Equipment:
-
2-(Methylsulfonyl)pyridine N-oxide (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
Anhydrous solvent such as Dichloromethane (DCM) or Toluene (optional)
-
Round-bottom flask (oven-dried)
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Heating mantle with magnetic stirring
-
Standard workup and purification equipment as in Protocol 1
Procedure:
-
Setup: Assemble the dry reaction apparatus under an inert atmosphere, ensuring the gas outlet from the condenser is directed to a basic scrubber to neutralize evolved SO₂ and HCl gases.[6]
-
Reagent Addition: Suspend or dissolve the 2-(methylsulfonyl)pyridine N-oxide (1.0 eq) in a minimal amount of anhydrous solvent (if used) or directly in the flask. Cool the flask in an ice bath (0°C). Add thionyl chloride (3.0-5.0 eq) dropwise.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (temperature depends on the solvent, or ~75°C if neat).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Carefully remove excess SOCl₂ by distillation under reduced pressure (ensure the vacuum trap is robust). The remaining residue is then quenched with extreme care by slowly adding it to a beaker of crushed ice and a base (e.g., NaHCO₃ or K₂CO₃).[11]
-
Extraction, Drying, and Purification: Follow steps 6-8 as described in Protocol 1 to isolate the final product, likely a mixture of 2-chloro-6-(methylsulfonyl)pyridine and 2-chloro-4-(methylsulfonyl)pyridine, depending on the directing effects of the sulfonyl group.
Data Summary and Troubleshooting
Table 1: Comparative Reaction Parameters
| Parameter | Protocol 1 (POCl₃) | Protocol 2 (SOCl₂) |
| Precursor Type | Hydroxypyridine / Pyridone | Pyridine N-oxide |
| Chlorinating Agent | Phosphorus Oxychloride | Thionyl Chloride |
| Stoichiometry | 5.0 - 10.0 eq (Reagent & Solvent) | 3.0 - 5.0 eq |
| Temperature | 105-110°C (Reflux) | 75-80°C (Reflux) |
| Typical Time | 3 - 5 hours | 2 - 4 hours |
| Workup | Quench in ice/NaHCO₃ | Evaporate excess reagent, then quench |
| Expected Yield | 70 - 90% | 65 - 85% |
| Byproducts | Phosphoric acid species | SO₂, HCl |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction Stalled / Incomplete | Insufficient temperature or reaction time. | Increase temperature slightly or prolong the reaction time. Monitor by TLC/LC-MS. For POCl₃, consider adding a catalytic amount of DMF or an organic base.[13] |
| Starting Material Recovered After Workup | Hydrolysis of the chlorinated product or an intermediate during quenching. | Ensure the quenching solution is kept strongly basic (pH > 8) and cold. Extract the product immediately after quenching.[4] Evaporate excess chlorinating agent more thoroughly before workup. |
| Low Yield | Product loss during aqueous workup. Mechanical losses. | Perform multiple extractions (at least 3) from the aqueous layer. Ensure efficient phase separation. |
| Formation of Dark Tarry Material | Reaction temperature is too high, leading to decomposition. | Run the reaction at the lower end of the recommended temperature range. Ensure starting materials are pure. |
Safety and Hazard Management
Working with phosphorus oxychloride and thionyl chloride presents significant chemical hazards. A thorough understanding and strict adherence to safety protocols are non-negotiable.
-
Corrosivity and Toxicity: Both POCl₃ and SOCl₂ are highly corrosive and toxic. They can cause severe burns upon contact with skin and eyes and are fatal if inhaled.[14] All manipulations must be conducted within a high-performance chemical fume hood.[1]
-
Reactivity with Water: Both reagents react violently with water and moisture, releasing large amounts of heat and toxic gases (HCl, SO₂).[3][6] All glassware must be scrupulously oven-dried before use. Never add water to the reagents; always add the reagent slowly to water/ice.[3]
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, ANSI-rated safety goggles, a face shield, and double-gloving with nitrile and neoprene or butyl rubber gloves.
-
Spill Management: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Waste Disposal: Quench excess reagent carefully as described in the workup procedures. All liquid and solid waste must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
Conclusion
The chlorination of methylsulfonylpyridine precursors is a powerful and essential transformation for the synthesis of pharmaceutical intermediates. The protocols detailed herein, utilizing phosphorus oxychloride for hydroxypyridines and thionyl chloride for pyridine N-oxides, provide reliable and scalable methods for achieving this conversion. Success is contingent upon a deep understanding of the underlying mechanisms, meticulous attention to the anhydrous reaction conditions, and an unwavering commitment to safety during the handling and quenching of these hazardous but effective reagents. By following these guidelines, researchers can confidently and safely produce these valuable chlorinated building blocks for their drug discovery programs.
References
- 1. fishersci.com [fishersci.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
Application Note: High-Purity Isolation of 2-Chloro-3-(methylsulfonyl)pyridine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven guide for the purification of 2-Chloro-3-(methylsulfonyl)pyridine, a critical heterocyclic building block in pharmaceutical and agrochemical synthesis. Achieving high purity of this intermediate is paramount for ensuring the success and yield of subsequent synthetic steps. We detail a robust methodology centered on normal-phase flash column chromatography, beginning with analytical thin-layer chromatography (TLC) for solvent system optimization and culminating in a step-by-step protocol for efficient, scalable purification. The causality behind each experimental choice is explained to empower researchers to adapt this method to similar polar molecules.
Introduction and Scientific Rationale
This compound is a polar, functionalized pyridine derivative. Its molecular structure, featuring a basic pyridine nitrogen, an electron-withdrawing chloro group, and a highly polar methylsulfonyl group, dictates its chemical behavior and chromatographic properties[]. Impurities from its synthesis, such as starting materials or by-products, can interfere with downstream reactions, making its effective purification a critical process control point.
Column chromatography is the technique of choice for this purification challenge. Specifically, we will employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase[2]. In this mode, the polar nature of this compound causes it to have a strong affinity for the silica gel. By carefully selecting a mobile phase, we can modulate this interaction to allow non-polar impurities to elute quickly while the target compound is retained, later to be eluted by increasing the solvent polarity. This differential migration is the basis of the separation[3][4].
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical tool that functions on the same principles as column chromatography and is used to predict the separation behavior[5][6].
The primary goal of this stage is to identify a binary solvent system that provides a Retention Factor (Rf) value for the target compound between 0.25 and 0.35 . An Rf in this range indicates that the compound will have sufficient interaction with the stationary phase to separate from faster-moving, non-polar impurities, but will still elute from the column in a reasonable volume of solvent without excessive band broadening[7].
Protocol 2.1: TLC Solvent System Screening
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate[5].
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the starting line. Allow the solvent to fully evaporate[7].
-
Elution (Development): Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system (mobile phase). Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere[4].
-
Analysis: Once the solvent front has migrated to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil. The target compound, being polar, is expected to have a lower Rf value than non-polar impurities.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the ratio of the polar to the non-polar solvent until the target compound's spot has an Rf ≈ 0.3.
-
If Rf is too high (>0.5): Decrease the polarity of the mobile phase (e.g., increase the hexane percentage in an Ethyl Acetate/Hexane system).
-
If Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the Ethyl Acetate percentage).
-
Data Presentation: Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Assessment |
| 80:20 | 0.65 | Too high; insufficient retention. |
| 70:30 | 0.48 | Approaching optimal range. |
| 60:40 | 0.31 | Optimal for column separation. |
| 50:50 | 0.19 | Too low; will require excessive solvent for elution. |
Table 1: Hypothetical results from TLC screening to determine the optimal mobile phase for purification.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a standard laboratory setup with a glass column, silica gel, and fraction collection tubes. The principles are directly applicable to automated flash chromatography systems.
Diagram: Overall Purification Workflow
References
- 2. columbia.edu [columbia.edu]
- 3. Khan Academy [khanacademy.org]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for the Purification of 2-Chloro-3-(methylsulfonyl)pyridine
Abstract
This technical guide provides a comprehensive, experience-driven framework for the selection of an optimal solvent system for the purification of 2-Chloro-3-(methylsulfonyl)pyridine (CAS No. 70682-09-6) via recrystallization.[1] While specific solubility data for this compound is not extensively published, this note synthesizes established principles of crystallization, informed by the physicochemical properties of structurally analogous compounds, to present a logical and efficient protocol for solvent screening and purification. The methodologies outlined herein are designed to empower researchers in drug development and organic synthesis to achieve high-purity crystalline material.
Introduction: The Critical Role of Purity
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, physicochemical properties, and the reproducibility of experimental results. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, capable of yielding highly pure crystalline materials when an appropriate solvent system is utilized.
The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent mixture. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, allowing for the recovery of purified crystals upon cooling. Conversely, impurities should either remain in solution or be insoluble at all temperatures.
Guiding Principles for Solvent Selection: A Predictive Approach
The selection of a suitable recrystallization solvent is often a combination of theoretical prediction and empirical testing. The fundamental principle of "like dissolves like" serves as a primary guide.[2] The molecular structure of this compound, featuring a polar pyridine ring, a chloro substituent, and a highly polar methylsulfonyl group, suggests a moderate to high overall polarity. Therefore, solvents with comparable polarity are likely to be effective.
For structurally similar compounds, such as nitropyridines, it has been noted that they are generally insoluble in water but soluble in organic solvents like ether and carbon tetrachloride.[2] More specifically, for 2-chloro-5-nitroaniline, the solubility decreases in the following order: N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[2] This trend provides a valuable starting point for our solvent screening.
Recommended Solvents for Initial Screening
Based on the structural characteristics of the target compound and data from analogous molecules, the following solvents are recommended for an initial screening process. They are categorized by their general polarity.
| Solvent Category | Recommended Solvents | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Likely to exhibit good solvating power for the polar functional groups of the target compound. |
| Polar Protic | Ethanol, Methanol, Isopropanol | The potential for hydrogen bonding with the sulfonyl group and pyridine nitrogen may influence solubility. |
| Non-Polar | Toluene, Heptane, Hexane | Expected to have low solvating power; primarily useful as anti-solvents in a two-solvent system. |
| Chlorinated | Dichloromethane, 1,2-Dichloroethane | The presence of a chloro group on the target molecule suggests potential solubility in chlorinated solvents.[3] |
Experimental Protocols for Solvent Screening and Recrystallization
The following protocols provide a systematic approach to identifying an optimal recrystallization solvent and executing the purification.
Single-Solvent Recrystallization Workflow
This method is ideal when a single solvent is found to have a steep solubility-temperature gradient for the target compound.
Figure 1: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Initial Solvent Test: In a small test tube, add approximately 20 mg of crude this compound.
-
Room Temperature Solubility: Add a potential solvent dropwise while stirring. If the compound dissolves readily at room temperature, the solvent is likely too good a solvent for recrystallization.
-
Elevated Temperature Solubility: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves, this is a promising sign.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. If high-quality crystals form, you have identified a suitable solvent.
-
Inducing Crystallization: If no crystals form upon cooling, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.
-
Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude material in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Two-Solvent (Solvent/Anti-Solvent) Recrystallization Workflow
This technique is employed when no single solvent provides the desired solubility characteristics. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce precipitation. For compounds that are difficult to purify, repeated recrystallizations may be necessary, potentially using a mixed solvent system like benzene and n-hexane.[4]
Figure 2: Workflow for two-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Pair Identification: Identify a "good" solvent in which the target compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Induce Precipitation: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Isolation: Allow the solution to cool slowly, leading to the formation of crystals. Collect and dry the crystals as described in the single-solvent method.
Concluding Remarks
The purification of this compound is a critical step in its application in research and development. The systematic approach to solvent selection and recrystallization detailed in this application note provides a robust framework for achieving high-purity material. By leveraging the principles of solubility and the properties of analogous compounds, researchers can efficiently identify an optimal purification strategy.
References
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Chloro-3-(methylsulfonyl)pyridine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
The 2-amino-3-(methylsulfonyl)pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The strategic placement of the methylsulfonyl group, a potent electron-withdrawing entity, at the 3-position of the pyridine ring significantly activates the C2-position towards nucleophilic aromatic substitution (SNAr). This heightened reactivity, coupled with the excellent leaving group ability of the chlorine atom, makes 2-chloro-3-(methylsulfonyl)pyridine a highly valuable and versatile building block for the synthesis of diverse libraries of 2-aminopyridine derivatives. These derivatives are of great interest in drug discovery programs, with applications as kinase inhibitors and other therapeutic agents[1].
This comprehensive guide provides an in-depth exploration of the reaction between this compound and various amine nucleophiles. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this powerful synthetic transformation. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offering insights into the causal factors that govern experimental choices and outcomes.
Scientific Principles and Mechanistic Insights
The reaction of this compound with amines proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. This process is fundamentally a two-step addition-elimination sequence.
The Activating Power of the Methylsulfonyl Group
The key to the facile reactivity of this compound lies in the strong electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group. This group, along with the inherent electron-deficient character of the pyridine ring, significantly lowers the electron density at the C2 and C4 positions. This electronic perturbation renders these positions highly electrophilic and susceptible to attack by nucleophiles.
The methylsulfonyl group at the 3-position exerts a strong inductive and resonance-stabilizing effect on the intermediate formed during the SNAr reaction. This stabilization of the negatively charged Meisenheimer complex is crucial for lowering the activation energy of the reaction and facilitating the displacement of the chloride leaving group.
Regioselectivity: The Predominance of C2-Substitution
In the case of this compound, nucleophilic attack by an amine occurs exclusively at the C2 position, displacing the chlorine atom. This high degree of regioselectivity is a direct consequence of the combined electronic effects of the ring nitrogen and the methylsulfonyl group, which maximally activate the C2 position.
References
Application Notes and Protocols for the Synthesis and Functionalization of Pyridine Scaffolds
Topic: Synthesis of Pyridine-3-Sulfonamides and Related Derivatives from 2-Chloro-3-(methylsulfonyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine sulfonamide moiety is a cornerstone pharmacophore in modern drug discovery, integral to the structure of numerous therapeutic agents due to its ability to act as a bioisostere for carboxylic acids and engage in critical hydrogen bonding interactions with biological targets.[1][2][3] The synthesis of diversely substituted pyridine sulfonamides is therefore of paramount importance for building libraries of potential drug candidates.
This document provides a comprehensive guide to the synthetic utility of This compound , a highly activated and versatile building block. We will explore its reactivity, focusing on the primary C-N bond-forming reactions at the C2 position. Furthermore, we will contrast these methods with the standard, established routes for the de novo synthesis of the pyridine-3-sulfonamide core, providing researchers with a clear understanding of the strategic choices available for accessing these valuable molecular scaffolds.
Part 1: Strategic Functionalization of this compound
The chemical architecture of this compound dictates its reactivity. The chlorine atom at the C2 position is an excellent leaving group, and its reactivity is significantly enhanced by the synergistic electron-withdrawing effects of both the pyridine ring nitrogen and the potent methylsulfonyl (-SO₂CH₃) group at the C3 position. This electronic arrangement renders the C2 carbon highly electrophilic and ripe for C-N bond formation via two principal pathways.
Caption: Synthetic pathways for C2-amination of the starting material.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
Causality and Expertise: The pronounced electron deficiency at the C2 position allows for the direct displacement of the chloride by a nucleophilic amine without the need for a transition metal catalyst. This SNAr pathway is often preferred for its operational simplicity and cost-effectiveness, particularly with aliphatic or electron-rich amines.[4][5][6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.
Experimental Protocol: General Procedure for SNAr
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., Ethanol, DMF, or Isopropanol/Water 1:1) to a concentration of 0.1-0.2 M.
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.2 eq.) to the solution.
-
Base Addition: For reactions involving amine hydrochlorides or to scavenge the HCl byproduct, add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 80 °C or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 2 to 16 hours.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-amino-3-(methylsulfonyl)pyridine derivative.
-
| Parameter | Condition A (Aliphatic Amines) | Condition B (Aromatic Amines) | Rationale & Notes |
| Solvent | Ethanol or Isopropanol | DMF or DMSO | Higher boiling, polar aprotic solvents are needed for less nucleophilic aromatic amines. |
| Base | Et₃N | K₂CO₃ or Cs₂CO₃ | A stronger, inorganic base can facilitate the reaction with weaker nucleophiles. |
| Temperature | 80 °C - Reflux | 100 - 140 °C | Increased thermal energy is required to overcome the higher activation barrier for less reactive amines. |
| Typical Yield | 80-95% | 60-85% | Yields are dependent on the nucleophilicity and steric bulk of the amine. |
Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality and Expertise: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups, certain heterocycles) or sterically demanding partners, the SNAr reaction may be sluggish or fail entirely. The Buchwald-Hartwig amination offers a powerful and highly versatile alternative.[7][8] This cross-coupling reaction utilizes a palladium catalyst and a specialized phosphine ligand to construct the C-N bond under conditions where SNAr is not feasible. The choice of ligand is critical, as bulky, electron-rich biarylphosphine ligands are necessary to facilitate the challenging oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq.).
-
Addition of Substrates: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography as described in the SNAr protocol.
-
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | C-Cl bond inactivity; Catalyst deactivation. | Increase temperature to 100-110 °C. Use a more active pre-catalyst (e.g., G3/G4 palladacycle) and a more electron-rich ligand (e.g., BrettPhos). Ensure strictly anhydrous and inert conditions.[9] |
| Hydrodehalogenation | Competing reaction pathway. | Use a less sterically hindered base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures. Use a slight excess of the amine (1.2-1.5 eq.). |
| Side Product Formation | Substrate or product degradation at high temperatures. | Screen different solvents and ligands to find conditions that allow for a lower reaction temperature. |
Part 2: Standard Synthesis of the Pyridine-3-Sulfonamide Core
While the protocols above describe the functionalization of a pre-existing pyridine-3-sulfone, the direct synthesis of pyridine-3-sulfonamides typically starts from simpler precursors, constructing the sulfonamide group at the C3 position. This distinction is critical for strategic planning in a synthesis campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
The Strategic Application of 2-Chloro-3-(methylsulfonyl)pyridine in the Synthesis of Dexlansoprazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dexlansoprazole and the Quest for Enantiopurity
Dexlansoprazole, the (R)-enantiomer of lansoprazole, is a prominent proton pump inhibitor (PPI) utilized in the treatment of acid-related gastrointestinal disorders such as erosive esophagitis and gastroesophageal reflux disease (GERD).[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, making the synthesis of enantiomerically pure dexlansoprazole a critical objective in pharmaceutical manufacturing. A key challenge in its synthesis lies in the stereoselective oxidation of a prochiral sulfide intermediate to the corresponding sulfoxide. This application note delves into a strategic synthetic approach that employs 2-Chloro-3-(methylsulfonyl)pyridine as a crucial precursor in the generation of key dexlansoprazole intermediates, paving the way for a more controlled and efficient asymmetric oxidation.
While various synthetic routes to dexlansoprazole have been explored, a common and effective strategy involves the asymmetric oxidation of a sulfide precursor.[2][3] The quality and purity of this sulfide intermediate directly impact the efficiency and outcome of the critical oxidation step. The use of this compound offers a reliable pathway to construct the necessary pyridine moiety of the dexlansoprazole core structure.
Synthetic Strategy Overview: A Multi-Step Approach
The synthesis of dexlansoprazole intermediates utilizing this compound is a multi-step process that culminates in the formation of the pivotal sulfide intermediate, which is then subjected to asymmetric oxidation. The general synthetic workflow can be visualized as follows:
References
The Strategic Application of 2-Chloro-3-(methylsulfonyl)pyridine in Fragment-Based Drug Discovery: Advanced Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[2] Within the vast landscape of available fragments, 2-Chloro-3-(methylsulfonyl)pyridine emerges as a fragment of significant strategic value.
This application note provides an in-depth guide to the utilization of this compound in FBDD campaigns. We will delve into the scientific rationale behind its selection, provide detailed protocols for its biophysical screening, and outline a strategic roadmap for its evolution from a weakly binding hit to a potent lead compound.
The core appeal of this fragment lies in the synergistic interplay of its three key structural motifs:
-
The Pyridine Ring: A common feature in numerous FDA-approved drugs, the pyridine ring is a versatile scaffold that can engage in a variety of protein-ligand interactions, including hydrogen bonding and aromatic interactions.[3]
-
The Chloro Substituent: The chlorine atom serves as a crucial vector for synthetic elaboration. It provides a handle for a wide array of chemical modifications, such as cross-coupling reactions, enabling the "fragment growing" phase of hit-to-lead optimization.[4]
-
The Methylsulfonyl Group: This powerful electron-withdrawing group can significantly influence the electronic properties of the pyridine ring. Furthermore, the sulfonyl moiety is an excellent hydrogen bond acceptor and can contribute to improved metabolic stability and solubility of the evolving lead compound.
Physicochemical Properties of this compound
A thorough understanding of the fragment's physicochemical properties is paramount for the design of robust and reproducible screening assays.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | [5] |
| Molecular Weight | 191.63 g/mol | [5] |
| Calculated LogP | 1.02 | [5] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 (N, 2xO) | Calculated |
| Predicted Solubility | High in DMSO; moderate in aqueous buffers. | [6] (by analogy) |
FBDD Workflow Utilizing this compound
A typical FBDD campaign employing this fragment would follow a multi-stage process, beginning with primary screening to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode, and culminating in structure-guided hit-to-lead optimization.
Caption: A typical Fragment-Based Drug Discovery workflow.
Protocols for Biophysical Screening
The weak binding affinities typical of fragments necessitate the use of highly sensitive biophysical techniques for their detection.[7] Below are detailed protocols for two of the most effective methods for screening this compound.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[8] It is particularly well-suited for fragment screening due to its high sensitivity and ability to provide kinetic data.[9]
Objective: To identify if this compound binds to a target protein and to estimate its binding affinity (K D).
Materials:
-
Purified target protein (at least 95% purity)
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Polypropylene microplates[8]
Procedure:
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% anhydrous DMSO.
-
Create a dilution series of the fragment in 100% DMSO.
-
For the screening assay, dilute the fragment solutions into the running buffer to the final desired concentrations (e.g., 10 µM to 1 mM). The final DMSO concentration in all samples and the running buffer must be identical (typically 1-5%) to minimize bulk refractive index effects.[9]
-
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 5000-10000 RU) to maximize the signal for small molecule binding.
-
Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
-
SPR Screening Assay:
-
Equilibrate the sensor surface with running buffer containing the matched DMSO concentration.
-
Inject the prepared fragment solutions over the target and reference flow cells. Use a typical contact time of 60-120 seconds and a dissociation time of 120-300 seconds.
-
Include buffer-only injections (blanks) for double referencing.
-
Perform a "Clean Screen" by injecting a single high concentration of the fragment to identify any residual binding.[8]
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the target flow cell data.
-
A significant increase in the response units (RU) upon fragment injection, compared to the baseline, indicates binding.
-
For hits, perform a dose-response experiment by injecting a range of fragment concentrations.
-
Determine the equilibrium dissociation constant (K D) by fitting the steady-state binding responses to a 1:1 binding model.
-
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides unequivocal proof of binding and delivers a high-resolution 3D structure of the fragment bound to the target protein. This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[10]
Objective: To confirm the binding of this compound and to determine its binding mode.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution (mother liquor supplemented with glycerol, ethylene glycol, or other cryoprotectants)
-
Crystal harvesting tools (loops, magnetic wands)
-
Liquid nitrogen
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution by dissolving this compound in the cryoprotectant solution to a final concentration of 10-50 mM. The final DMSO concentration should be kept as low as possible, ideally not exceeding 10-20%, to avoid crystal damage.[11]
-
Transfer a protein crystal from its growth drop into the soaking solution.
-
Incubate the crystal for a period ranging from a few minutes to several hours. The optimal soaking time should be determined empirically.[12]
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully remove the crystal from the soaking solution using a loop.
-
Quickly plunge the crystal into liquid nitrogen to flash-freeze it.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystal at a synchrotron source.
-
Process the diffraction data and solve the protein-fragment complex structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Hit-to-Lead Optimization Strategy
Once this compound is confirmed as a binder and its binding mode is elucidated, the hit-to-lead optimization phase can commence.[13] The goal is to rationally modify the fragment to improve its potency, selectivity, and drug-like properties.[4]
Caption: Hit-to-lead optimization strategies.
A key strategy for this fragment is "fragment growing" by leveraging the reactivity of the 2-chloro position.
Proposed Synthetic Elaboration:
-
Suzuki Coupling: The chlorine atom can be readily displaced via Suzuki coupling with a variety of boronic acids to introduce aryl or heteroaryl moieties. This can be used to probe for additional hydrophobic or polar interactions in the binding pocket.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of amine functionalities, which can act as hydrogen bond donors and improve solubility.
-
Sonogashira Coupling: The introduction of alkynes can be used to explore deeper pockets and provide a rigid linker for further modifications.
The selection of building blocks for these reactions should be guided by the 3D structure of the protein-fragment complex, aiming to extend the fragment towards favorable interactions with nearby amino acid residues.
Conclusion
This compound represents a highly valuable and strategically designed fragment for FBDD campaigns. Its unique combination of a versatile pyridine scaffold, a synthetically tractable chloro handle, and a functionally important methylsulfonyl group provides a robust starting point for the development of novel therapeutics. The detailed protocols and strategic guidance provided in this application note are intended to empower researchers to effectively harness the potential of this privileged fragment in their drug discovery endeavors.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit to lead – Drug Development and Diagnostics [drugdevelopment.fi]
- 5. Page loading... [wap.guidechem.com]
- 6. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. biosensingusa.com [biosensingusa.com]
- 10. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-3-(methylsulfonyl)pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-3-(methylsulfonyl)pyridine. This guide is designed to help you troubleshoot and optimize your reaction, addressing common issues that can lead to low yields. As Senior Application Scientists, we provide insights grounded in established chemical principles and practical laboratory experience.
I. Understanding the Core Synthesis Pathway
The synthesis of this compound typically involves a multi-step process. A common route begins with the oxidation of a corresponding methylthio-pyridine precursor, which itself is often derived from a starting pyridine through chlorination and nucleophilic substitution. Understanding the critical points in this pathway is the first step to effective troubleshooting.
Diagram: Common Synthetic Route
Caption: A generalized synthetic pathway to this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low yield during the oxidation of 2-Chloro-3-(methylthio)pyridine to the sulfone.
Question: My oxidation reaction is sluggish, incomplete, or results in a complex mixture of byproducts. What are the likely causes and how can I improve the yield?
Answer: The oxidation of the sulfide to the sulfone is a critical and often challenging step. Low yields can stem from several factors, from the choice of oxidant to reaction conditions.
Potential Causes & Solutions:
-
Inadequate Oxidant Strength or Stoichiometry:
-
Insight: The oxidation proceeds in two stages: sulfide to sulfoxide, then sulfoxide to sulfone. Insufficient oxidant will result in a mixture of starting material, the intermediate sulfoxide, and the desired sulfone.
-
Troubleshooting:
-
Increase Oxidant Equivalents: Carefully increase the molar equivalents of your oxidizing agent. Common oxidants for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).[1][2] For the oxidation of a similar methylthio-pyridine N-oxide, a method using 30% H₂O₂ with portion-wise addition over several hours at an elevated temperature (75°C) proved effective in achieving a high yield (85%).[1]
-
Consider a Stronger Oxidant: If H₂O₂ is ineffective, m-CPBA is a reliable alternative for converting sulfides to sulfones.[2]
-
-
-
Suboptimal Reaction Temperature:
-
Insight: Oxidation reactions can be exothermic.[3] Poor temperature control can lead to side reactions and degradation of the pyridine ring. Conversely, a temperature that is too low will result in a slow or incomplete reaction.
-
Troubleshooting:
-
Controlled Addition: Add the oxidant dropwise or in portions to maintain a stable internal temperature.[3]
-
Optimize Temperature: If the reaction is slow, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. For H₂O₂ oxidations, temperatures around 70-80°C are sometimes employed.[1]
-
-
-
Side Reactions and Degradation:
-
Insight: The pyridine ring, particularly with an electron-withdrawing sulfonyl group, can be susceptible to nucleophilic attack or degradation under harsh oxidative conditions. Over-oxidation is also a concern.
-
Troubleshooting:
-
Monitor Reaction Closely: Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
pH Control: The pH of the reaction mixture can influence the stability of the product and the reactivity of the oxidant. Buffering the reaction may be necessary in some cases.
-
-
Experimental Protocol: Oxidation with H₂O₂
-
Dissolve 2-chloro-3-(methylthio)pyridine in a suitable solvent (e.g., acetic acid or an alcohol).
-
Heat the solution to the desired temperature (e.g., 75°C).[1]
-
Add 30% hydrogen peroxide portion-wise over several hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with workup and purification.
Problem 2: Formation of isomeric byproducts during the chlorination step.
Question: I am observing the formation of other chlorinated pyridines, such as 2-chloro-5-methylpyridine, which are difficult to separate from my desired 2-chloro-3-methylpyridine precursor. How can I improve the regioselectivity of the chlorination?
Answer: The chlorination of 3-methylpyridine (3-picoline) can indeed produce a mixture of isomers, with 2-chloro-5-methylpyridine often being a significant byproduct.[4] The separation of these isomers by distillation is challenging due to their close boiling points.[4]
Potential Causes & Solutions:
-
Reaction Conditions Favoring Multiple Isomers:
-
Insight: Direct chlorination of 3-picoline often leads to a mixture of products. A common industrial method involves N-oxidation of 3-picoline first, followed by chlorination, which can offer better regioselectivity.[4]
-
Troubleshooting:
-
N-Oxidation Prior to Chlorination: Convert 3-methylpyridine to 3-methylpyridine-N-oxide. The N-oxide directs chlorination preferentially to the 2-position. A mild and efficient method for N-oxidation uses a catalytic amount of RuCl₃ with molecular oxygen.[1]
-
Choice of Chlorinating Agent: After N-oxidation, chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.
-
-
-
Difficulty in Purification:
-
Insight: If you already have a mixture of isomers, purification is key. Traditional distillation is often inefficient.[4]
-
Troubleshooting:
-
Chemical Separation: One patented method involves the selective hydrodechlorination of the unwanted 2-chloro-5-methylpyridine isomer using a Pd/C catalyst. This converts the byproduct into 3-picoline, which has a different boiling point and is easier to separate by distillation.[4]
-
Chromatography: For laboratory-scale purifications, column chromatography can be employed. The use of a base, like triethylamine, in the eluent can help mitigate tailing on silica gel, which is common with basic pyridine compounds.[3]
-
-
Workflow for Improved Chlorination and Purification
Caption: Comparison of chlorination strategies for 3-methylpyridine.
Problem 3: Inefficient purification of the final product, this compound.
Question: My final product is difficult to purify, and I'm experiencing product loss during this stage. What are the best practices for purification?
Answer: The purification of pyridine derivatives, especially those containing polar sulfonyl groups, requires careful selection of methods to ensure high purity without significant loss of material.
Potential Causes & Solutions:
-
Inappropriate Purification Technique:
-
Insight: The choice between crystallization, chromatography, and distillation depends on the physical properties of your product (solid/liquid) and the nature of the impurities.
-
Troubleshooting:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that provide good crystal formation and efficient removal of impurities.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is a versatile option. As mentioned, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation for pyridine compounds on silica gel.[3]
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification via acid-base extraction. You can wash an organic solution of your product with a dilute acid (e.g., HCl) to protonate the pyridine and extract it into the aqueous layer. This is effective for removing non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]
-
-
Data Summary: Purification Techniques for Pyridine Derivatives
| Purification Method | Best For | Key Considerations |
| Crystallization | Solid products | Solvent selection is critical for yield and purity. |
| Column Chromatography | Removing closely-related impurities | Tailing on silica gel is common; can be mitigated with a basic modifier in the eluent.[3] |
| Acid-Base Extraction | Removing non-basic impurities | The sulfonyl group may affect basicity; ensure complete extraction. |
| Distillation | Volatile, thermally stable liquids | Not suitable for high-boiling or thermally sensitive compounds. |
III. General Laboratory Best Practices
-
Inert Atmosphere: Many organometallic reagents and intermediates used in pyridine synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is often crucial.[5]
-
Reagent Quality: The purity of starting materials and reagents is paramount. For instance, using anhydrous solvents and high-purity chlorinating agents can prevent side reactions.[5]
-
Safety: Be aware of the hazards associated with the reagents used. For example, many chlorinating agents are corrosive and react violently with water. Highly exothermic reactions require careful temperature control to prevent thermal runaway.[3]
IV. References
-
Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. (2017). Oriental Journal of Chemistry. Available at: --INVALID-LINK--
-
Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Ahmad, O. K., et al. (n.d.). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. Available at: --INVALID-LINK--
-
Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem. Available at: --INVALID-LINK--
-
New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. (n.d.). Google Patents. Available at: --INVALID-LINK--
-
Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--
References
- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Chloro-3-(methylsulfonyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and logical synthetic strategy involves a two-step process:
-
Thioether Formation: Introduction of a methylthio (-SCH₃) group onto a pyridine scaffold, typically resulting in 2-chloro-3-(methylthio)pyridine.
-
Oxidation: Subsequent oxidation of the methylthio group to the desired methylsulfonyl (-SO₂CH₃) group. The control of this oxidation step is paramount to achieving a high purity product.[1]
An alternative, though often less direct, route involves the chlorination of a pre-formed 3-(methylsulfonyl)pyridine ring. This can present significant challenges with regioselectivity, often yielding a mixture of isomers.[2][3]
Q2: What is the most common byproduct in this synthesis, and why?
The most frequently encountered impurity is the partially oxidized intermediate, 2-chloro-3-(methylsulfinyl)pyridine (the sulfoxide). This occurs because the oxidation of a sulfide to a sulfone proceeds via a stable sulfoxide intermediate. If reaction conditions such as temperature, time, or oxidant stoichiometry are insufficient, the reaction can stall at this stage, leading to a mixture of the desired sulfone and the sulfoxide byproduct.[1][4]
Q3: How can I detect the presence of the sulfoxide and other byproducts?
Standard analytical techniques are highly effective:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. The sulfoxide will have a mass of 16 atomic mass units (amu) less than the target sulfone. Isomeric byproducts will have the same mass but different retention times. The N-oxide byproduct will have a mass 16 amu greater than the target.
-
Thin Layer Chromatography (TLC): The sulfoxide is typically more polar than the sulfone and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signal for the methyl group (-CH₃) will have a distinct chemical shift for the sulfide, sulfoxide, and sulfone, typically moving further downfield with increasing oxidation state.
Q4: Can chlorination of the starting material lead to isomeric impurities?
Absolutely. If the synthesis begins with a molecule like 3-methylpyridine, direct chlorination is known to produce a mixture of isomers, including the desired 2-chloro-3-methylpyridine and the undesired 2-chloro-5-methylpyridine.[2][3] Separating these isomers can be challenging due to their similar physical properties, and this impurity can carry through the subsequent oxidation step.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My final product is contaminated with a significant amount of a more polar impurity, confirmed by TLC/LC-MS to be 16 amu lighter than my product.
-
Diagnosis: This is the classic signature of the 2-chloro-3-(methylsulfinyl)pyridine (sulfoxide) byproduct due to incomplete oxidation.
-
Causality: The energy barrier to oxidize the sulfoxide to the sulfone is higher than that for the initial sulfide-to-sulfoxide oxidation. Insufficient oxidant, low reaction temperature, or inadequate reaction time will result in the accumulation of the sulfoxide intermediate.
-
Solutions:
-
Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of your oxidizing agent (e.g., hydrogen peroxide, m-CPBA). Add the oxidant portion-wise to maintain temperature control.[1]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS every hour after the initial phase. Continue until the sulfoxide spot/peak is minimized.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to push the reaction to completion. Use caution, as excessive heat can promote other side reactions.
-
Post-Reaction Treatment: If the reaction is complete but a small amount of sulfoxide remains, consider a second, separate oxidation step on the crude product with a fresh charge of oxidant.
-
Issue 2: Mass spectrometry of my purified product shows a prominent M+16 peak.
-
Diagnosis: Your product is likely contaminated with This compound N-oxide .
-
Causality: The nitrogen atom in the pyridine ring is nucleophilic and susceptible to oxidation by common oxidizing agents like H₂O₂ or peroxy acids, especially under acidic conditions.[5] This creates the N-oxide derivative.
-
Solutions:
-
Select a Milder Oxidant: Consider reagents less prone to N-oxidation. While powerful, m-CPBA and H₂O₂ with strong acid catalysts can be aggressive. Systems like sodium chlorite with hydrochloric acid can sometimes offer better selectivity for the sulfur atom.[6]
-
Control pH: If using hydrogen peroxide, avoid strongly acidic conditions which can activate the pyridine ring towards oxidation. Acetic acid is a common solvent that can mediate the reaction effectively without excessive N-oxide formation.[7]
-
Purification: The N-oxide is significantly more polar than the target compound. It can typically be removed effectively using column chromatography on silica gel.
-
Issue 3: My NMR spectrum shows multiple signals in the aromatic region, and LC-MS confirms the presence of an isomer with the same mass as my product.
-
Diagnosis: You have a regioisomeric impurity, most likely arising from the initial chlorination step of the pyridine ring (e.g., 2-chloro-5-(methylsulfonyl)pyridine ).
-
Causality: The directing effects of substituents on the pyridine ring during electrophilic chlorination are not always perfectly selective. For instance, starting from 3-methylpyridine, chlorination can occur at both the C2 and C6 positions, and also at the C5 position, leading to a mixture of products that are then carried forward.[3]
-
Solutions:
-
Purify the Intermediate: It is far more effective to purify the chlorinated intermediate before the oxidation step. Isomeric 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine may be separable by careful fractional distillation under reduced pressure or by preparative chromatography.
-
Optimize Chlorination Conditions: Re-evaluate the chlorination reaction. Factors like the chlorinating agent (e.g., POCl₃ vs. TCCA), temperature, and solvent can influence the isomer ratio.[5][8][9]
-
Advanced Purification: If the isomer is present in the final product, separation will require high-performance column chromatography or preparative HPLC, as their polarities can be very similar.
-
Byproduct Summary and Identification
| Byproduct Name | Molecular Formula | Δ Mass from Product (amu) | Key Analytical Signature |
| 2-Chloro-3-(methylsulfinyl)pyridine | C₆H₆ClNOS | -16 | More polar on TLC/LC; distinct -CH₃ NMR signal between sulfide and sulfone. |
| This compound N-oxide | C₆H₆ClNO₃S | +16 | Significantly more polar; easily detected by MS. |
| Isomeric Chlorinated Byproducts | C₆H₆ClNO₂S | 0 | Same mass, different retention time on LC; complex aromatic NMR signals. |
| Unreacted 2-Chloro-3-(methylthio)pyridine | C₆H₆ClNS | -32 | Less polar starting material; distinct -CH₃ NMR signal significantly upfield. |
Experimental Protocols
Protocol 1: LC-MS Analysis for Byproduct Identification
This protocol provides a general method for identifying the target product and key byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 50 - 500 m/z.
-
-
Data Analysis:
-
Identify the peak for the expected product mass (C₆H₆ClNO₂S, [M+H]⁺ ≈ 192.0).
-
Search for the sulfoxide byproduct at [M+H]⁺ ≈ 176.0.
-
Search for the N-oxide byproduct at [M+H]⁺ ≈ 208.0.
-
Look for any isomeric peaks that share the same mass as the product but have different retention times.
-
Protocol 2: Purification by Column Chromatography
This protocol is designed to remove both more polar (sulfoxide, N-oxide) and less polar (sulfide) impurities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel using a volatile solvent (e.g., dichloromethane). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent. A typical gradient might be from 5% to 40% ethyl acetate in hexane.
-
The less polar unreacted sulfide will elute first, followed by the desired sulfone product.
-
The more polar sulfoxide and the highly polar N-oxide will elute last.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Pathways
Caption: Key oxidation pathway showing the formation of the desired sulfone via a sulfoxide intermediate and the potential N-oxide side reaction.
Caption: A logical troubleshooting workflow for identifying the root cause of impurities based on analytical data.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
- 3. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 6. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents [mdpi.com]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Sulfonylpyridine Synthesis
Welcome to the technical support center for sulfonylpyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic motif. Sulfonylpyridines are prevalent scaffolds in pharmaceuticals and agrochemicals, valued for their unique electronic properties and ability to act as key pharmacophores or covalent warheads.[1][2] However, their synthesis is often challenging due to the electron-deficient nature of the pyridine ring.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices, offering robust, self-validating protocols and troubleshooting strategies to enhance your success rate.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of sulfonylpyridines, providing explanations and actionable solutions.
Question 1: I am experiencing very low or no yield in my pyridine sulfonation reaction. What are the likely causes?
Answer: This is a frequent challenge, primarily rooted in the low reactivity of the pyridine ring towards classical electrophilic aromatic substitution (SEAr). The nitrogen atom deactivates the ring by withdrawing electron density. Under the strongly acidic conditions required for sulfonation, this deactivation is intensified by the protonation of the ring nitrogen.[3]
Several factors could be contributing to poor yields:
-
Insufficiently Harsh Conditions: The classical sulfonation of an unactivated pyridine ring using concentrated sulfuric acid alone requires extremely high temperatures, often in the range of 300-350°C.[3]
-
Absence of a Catalyst: The addition of a catalyst, such as mercury(II) sulfate, is often essential. It facilitates the reaction by coordinating to the pyridine nitrogen, which can help lower the required reaction temperature to a more manageable 230-240°C and improve yields.[3]
-
Inadequate Sulfonating Agent: For many substrates, concentrated sulfuric acid is not a potent enough sulfonating agent. Using fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile, sulfur trioxide (SO₃), is often necessary to drive the reaction forward.[3]
-
Insufficient Reaction Time: These reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 24 hours in some protocols.[3]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A workflow for troubleshooting low yields in sulfonylpyridine synthesis.
Question 2: My reaction is producing a mixture of C2 and C4-sulfonylated isomers. How can I improve the regioselectivity for the C4 position?
Answer: Achieving high regioselectivity is a common hurdle, especially with modern C-H functionalization methods. The classical electrophilic sulfonation of unsubstituted pyridine almost exclusively yields the pyridine-3-sulfonic acid. If you are using a C-H activation strategy (e.g., with triflic anhydride) and getting poor selectivity, the issue often lies with the choice of base and solvent.[3][4]
The mechanism involves the formation of an N-acylpyridinium intermediate, which is then attacked by the sulfinate nucleophile. The C2 and C4 positions are both activated, leading to potential isomer mixtures.
Strategies to Enhance C4-Selectivity:
-
Base Selection is Critical: The choice of the amine base has a profound impact on regioselectivity. While DABCO is commonly used, it can lead to poor C4/C2 ratios. Switching to a bulkier or structurally different base like N-methylpiperidine has been shown to dramatically favor C4-sulfonylation.[4][5]
-
Solvent Effects: The solvent can influence the stability of the intermediates and the transition states. Chloroform has been reported to provide higher C4 selectivity compared to dichloromethane in certain base systems.[4]
-
Systematic Optimization: A systematic screening of bases and solvents is the most effective approach. Start with the conditions reported to give high selectivity (e.g., N-methylpiperidine in chloroform) and then explore structurally similar amines if needed.[5]
Question 3: I am observing significant amounts of a highly polar byproduct that I suspect is the corresponding sulfonic acid. How can I prevent its formation?
Answer: The formation of sulfonic acid is a classic problem caused by the hydrolysis of either the sulfonyl chloride starting material or the sulfonylpyridine product.[6] Sulfonyl groups are susceptible to hydrolysis, especially under aqueous work-up conditions or if there is residual moisture in the reaction.
Preventative Measures:
-
Strict Moisture Control: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]
-
Reagent Quality: Use freshly opened or properly stored sulfonylating agents (e.g., sulfonyl chlorides, triflic anhydride). Thionyl chloride, often used to prepare sulfonyl chlorides, must be purified to remove sulfur chlorides and other impurities.[7]
-
Careful Work-up: Minimize the contact time of your product with water during the work-up. Perform extractions quickly and efficiently. If the product is stable, consider a non-aqueous work-up.
-
Purification Strategy: If hydrolysis cannot be completely avoided, the resulting sulfonic acid can typically be separated from the less polar sulfonylpyridine product using flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic strategies for preparing sulfonylpyridines?
Answer: There are several major pathways to access sulfonylpyridines, each with its own advantages and limitations. The choice depends on the desired substitution pattern and the availability of starting materials.
Table 1: Comparison of Common Sulfonylpyridine Synthesis Methods
| Method | Description | Advantages | Disadvantages |
| Electrophilic Sulfonation | Direct reaction of pyridine with a strong sulfonating agent like oleum.[3] | Simple, uses basic reagents. | Requires very harsh conditions (high temp), limited to specific isomers (e.g., 3-position), poor functional group tolerance. |
| C-H Sulfonylation | Activation of the pyridine ring (e.g., with Tf₂O) followed by nucleophilic addition of a sulfinate salt.[4][5] | Mild conditions, modular, good functional group tolerance, allows access to C4 and C2 isomers. | Can suffer from poor regioselectivity, requires careful optimization of base and solvent. |
| Oxidation of Thioethers | Synthesis of a pyridyl thioether followed by oxidation to the corresponding sulfone using an oxidant like m-CPBA.[8] | Reliable and high-yielding oxidation step, allows access to diverse substitution patterns. | Requires a two-step process, potential for N-oxide formation if the pyridine nitrogen is not protected.[8] |
| From Aminopyridines | Diazotization of an aminopyridine followed by a Sandmeyer-type reaction with SO₂ and a copper salt to form a sulfonyl chloride, which can be further reacted.[9][10] | Useful for specific isomers not accessible by other means. | Diazonium salts can be unstable, may require specific and carefully controlled conditions. |
| Cross-Coupling | Reaction of a halopyridine with a sulfinate salt, often catalyzed by a transition metal. | Good for specific C-S bond formation. | May require expensive catalysts and ligands, optimization can be complex. |
Question 2: What is the general mechanism for the modern C4-selective sulfonylation of pyridine?
Answer: The C4-selective sulfonylation proceeds via a nucleophilic aromatic substitution (SNAr)-type mechanism on an activated pyridine ring, rather than a classical electrophilic substitution.
Caption: Mechanism of base-mediated C4-selective C-H sulfonylation.
-
Activation: Pyridine reacts with a strong electrophile, typically triflic anhydride (Tf₂O), to form a highly electrophilic N-triflylpyridinium salt. This activation step makes the C4 and C2 positions susceptible to nucleophilic attack.[4]
-
Nucleophilic Addition: A sulfinate salt (R-SO₂Na) acts as the nucleophile and attacks the activated pyridinium ring, preferentially at the C4 position under optimized conditions. This forms a neutral dihydropyridine intermediate.[4][5]
-
Rearomatization: An amine base removes a proton from the C4 position, leading to the elimination of the triflate group and rearomatization of the ring to yield the stable C4-sulfonylpyridine product.[4]
Question 3: How can I effectively monitor the progress of my sulfonylpyridine synthesis?
Answer: Proper reaction monitoring is crucial for optimization. A multi-technique approach is often best.
-
Thin-Layer Chromatography (TLC): TLC is the quickest and most convenient method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product and byproducts. Use a suitable mobile phase (e.g., ethyl acetate/hexane) and visualize under UV light.[11]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It provides excellent separation of starting materials, intermediates, products, and impurities, allowing you to calculate conversion and purity with high accuracy.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable sulfonylpyridines, GC-MS can confirm the identity of the product via its mass spectrum and assess purity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a quick work-up, and running a ¹H NMR spectrum can provide unambiguous confirmation of product formation and an estimate of the conversion ratio.[12]
Question 4: What are the most important safety precautions when working with sulfonylating agents and related reagents?
Answer: Safety is paramount. Many reagents used in sulfonylpyridine synthesis are hazardous.
-
Sulfonyl Chlorides: These compounds are often corrosive and lachrymatory. They react with moisture, including humidity in the air and on skin, to produce hydrochloric acid. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Triflic Anhydride (Tf₂O): A powerful electrophile and highly corrosive. It reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Strong Acids (Oleum): Highly corrosive and produce toxic fumes. Use only in a well-ventilated fume hood with appropriate PPE.
-
Mercury Salts: Mercury compounds are highly toxic and pose environmental hazards. Use should be minimized, and all waste must be disposed of according to institutional hazardous waste protocols.
-
Quenching: Be extremely cautious when quenching reactions containing reactive reagents like Tf₂O or sulfonyl chlorides. Quench slowly at low temperatures with a suitable reagent (e.g., a saturated sodium bicarbonate solution).
Always consult the Safety Data Sheet (SDS) for every chemical before use and follow all institutional safety guidelines.[13][14]
Detailed Experimental Protocols
Protocol 1: Modern C4-Selective C-H Sulfonylation of Pyridine (Adapted from Friedrich & Manolikakes, 2021)[4][5]
This protocol describes a highly regioselective method for the synthesis of 4-arylsulfonylpyridines.
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform (to make a 0.2 M solution).
-
Activation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform via syringe and stir the mixture at -78°C for 15 minutes. A white precipitate of the pyridinium salt may form.
-
Base and Sulfinate Addition: Add N-methylpiperidine (3.2 equiv.) to the reaction mixture. In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform and add this suspension to the reaction mixture at -78°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(tosyl)pyridine.
Protocol 2: General Procedure for Oxidation of Pyridyl Thioethers to Sulfones (Adapted from Bar-Zeev et al., 2023)[8]
This protocol is a reliable method for converting pyridyl thioethers to the target sulfones.
-
Reaction Setup: Dissolve the pyridyl thioether (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (typically 2.2-3.0 equiv. to ensure full oxidation past the sulfoxide intermediate) portion-wise to the stirred solution, maintaining the temperature at 0°C. Note: m-CPBA is a potentially explosive solid and should be handled with care.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting material and sulfoxide intermediate are consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonylpyridine.
References
- 1. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 8. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Scale-up of 2-Chloro-3-(methylsulfonyl)pyridine Production
Welcome to the technical support center for the production of 2-Chloro-3-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this key intermediate. As a crucial building block in the synthesis of various pharmaceuticals, including Vonoprazan, ensuring a robust and efficient production process is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale-up.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically involves the oxidation of a thioether precursor, 2-chloro-3-(methylthio)pyridine. While seemingly straightforward, this oxidation step is a critical control point where several challenges can arise, particularly during scale-up. These challenges often revolve around reaction selectivity, impurity formation, thermal safety, and product isolation.
Core Synthesis Pathway
A common synthetic route involves the oxidation of 2-chloro-3-(methylthio)pyridine using an oxidizing agent such as hydrogen peroxide.[3] The reaction is typically carried out in a suitable solvent, and the subsequent work-up and isolation yield the desired sulfone product.
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guide: Common Scale-up Issues
This section addresses specific problems that may be encountered during the scale-up of this compound production. Each issue is presented in a question-and-answer format, providing insights into the root cause and actionable solutions.
Q1: My reaction is producing a significant amount of the corresponding sulfoxide impurity. How can I improve the selectivity towards the desired sulfone?
A1: Understanding and Controlling Oxidation Levels
The formation of the sulfoxide, 2-chloro-3-(methylsulfinyl)pyridine, is a common issue and arises from incomplete oxidation of the starting thioether. Conversely, over-oxidation can lead to other impurities. Achieving high selectivity for the sulfone requires careful control of reaction parameters.
Root Causes:
-
Insufficient Oxidant: An inadequate amount of the oxidizing agent will naturally lead to incomplete conversion to the sulfone.
-
Reaction Temperature Too Low: Lower temperatures can decrease the reaction rate, leading to a higher proportion of the intermediate sulfoxide at the end of the reaction time.
-
Poor Mass Transfer: On a larger scale, inefficient mixing can create localized areas of low oxidant concentration, hindering the complete oxidation to the sulfone.
Troubleshooting Steps:
-
Stoichiometry of the Oxidant:
-
Carefully calculate and control the molar equivalents of the oxidizing agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent side reactions.
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and impurity formation. Monitor the reaction progress closely using in-process controls (IPCs) like HPLC.
-
-
Agitation and Mixing:
-
Ensure robust agitation is maintained throughout the reaction. For larger reactors, consider the impeller design and speed to ensure homogeneity. Poor mixing is a frequent culprit in scale-up failures.
-
-
Catalyst Use:
-
In some cases, a catalyst can improve the selectivity and rate of the oxidation. For instance, the use of a titanium silicate (TS-1) catalyst with hydrogen peroxide has been shown to be effective for the oxidation of thioethers to sulfones.[4]
-
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommended) | Rationale |
| Oxidant (H₂O₂) Molar Ratio | 2.0 - 2.2 equivalents | 2.1 - 2.5 equivalents | To ensure complete conversion and overcome mass transfer limitations. |
| Temperature | 20-40 °C | 40-60 °C (monitor for exotherms) | To increase reaction rate while controlling potential side reactions. |
| Reaction Time | 2-4 hours | 4-8 hours (IPC dependent) | Longer times may be needed for complete conversion at a larger scale. |
Q2: I'm observing an unexpected exotherm during the oxidation step. What are the safety implications and how can I mitigate this?
A2: Managing Thermal Hazards in Thioether Oxidation
The oxidation of thioethers is an exothermic process. On a larger scale, the heat generated can accumulate, leading to a rapid temperature increase (a thermal runaway), which can cause solvent boiling, pressure buildup, and potentially hazardous decomposition of reagents or products.
Root Causes:
-
Rapid Addition of Oxidant: Adding the oxidizing agent too quickly is the most common cause of a dangerous exotherm.
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient to remove the heat generated by the reaction, especially as the surface area-to-volume ratio decreases on scale-up.
-
High Reactant Concentration: A more concentrated reaction mixture will generate more heat per unit volume.
Mitigation Strategies:
-
Controlled Addition of Oxidant:
-
Add the oxidizing agent subsurface and at a slow, controlled rate. Use a dosing pump for precise control.
-
Monitor the internal temperature continuously. If the temperature rises above a set point, the addition should be paused until it returns to the desired range.
-
-
Reactor Cooling:
-
Ensure the reactor's cooling system is fully operational and can handle the calculated heat load of the reaction.
-
Consider using a lower initial reaction temperature to provide a larger safety margin.
-
-
Semi-Batch Process:
-
For very exothermic reactions, a semi-batch process, where one reactant is added portion-wise or continuously to the other, is often safer than a batch process where all reactants are mixed at the beginning.
-
-
Calorimetry Studies:
-
Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for safe process design.
-
Caption: Workflow for assessing and mitigating thermal risks during scale-up.
Q3: The purity of my final product is lower than expected after work-up and isolation. What are the likely impurities and how can I improve the purification process?
A3: Identifying and Removing Process-Related Impurities
Besides the sulfoxide intermediate, other impurities can form during the synthesis and work-up. The choice of purification method is critical for achieving the high purity required for pharmaceutical intermediates.
Potential Impurities:
-
Starting Material: Unreacted 2-chloro-3-(methylthio)pyridine.
-
Sulfoxide Intermediate: 2-chloro-3-(methylsulfinyl)pyridine.
-
Over-oxidation Products: While less common with controlled conditions, pyridine N-oxide derivatives can sometimes form.
-
Salts: Inorganic salts from the work-up procedure (e.g., from quenching the oxidant or adjusting pH).
Purification Strategies:
-
Reaction Completion:
-
Ensure the reaction has gone to completion by IPC before initiating the work-up. This will minimize the amount of starting material and sulfoxide in the crude product.
-
-
Aqueous Work-up:
-
A well-designed aqueous wash can remove many impurities. For example, a wash with a reducing agent (e.g., sodium bisulfite) can quench any remaining oxidant. A brine wash can help to break emulsions and remove water-soluble impurities.
-
-
Crystallization/Recrystallization:
-
Crystallization is often the most effective method for purifying solid organic compounds on a large scale.
-
Conduct solubility studies to identify a suitable solvent or solvent system that provides good recovery and effectively rejects impurities. Common solvents for recrystallization include isopropanol, ethanol, and toluene, or mixtures thereof.
-
-
Chromatography:
-
While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be considered a last resort if crystallization methods fail to provide the required purity.[3]
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective, high purity achievable. | Can have lower yields, requires solvent screening. |
| Aqueous Washes | Removes inorganic salts and some polar impurities. | May not remove closely related organic impurities. |
| Column Chromatography | High separation efficiency. | Not easily scalable, high solvent consumption, costly. |
III. Frequently Asked Questions (FAQs)
Q: What are the recommended analytical methods for monitoring the reaction and ensuring final product quality?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process control and final product analysis. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) typically provides good separation of the starting material, intermediate, and final product. For structural confirmation and impurity identification, techniques like LC-MS, GC-MS, and NMR are invaluable.
Q: Are there any specific material compatibility issues I should be aware of when scaling up?
A: The reagents and solvents used in this synthesis are generally compatible with standard glass-lined and stainless steel reactors. However, if strong acids or bases are used for pH adjustment, care should be taken to ensure the materials of construction are appropriate. It is also good practice to avoid using certain plastics in contact with organic solvents for extended periods.
Q: Can you suggest alternative, "greener" oxidizing agents to hydrogen peroxide?
A: While hydrogen peroxide is considered a relatively green oxidant as its byproduct is water, other options exist.[4] Catalytic systems using molecular oxygen or air as the terminal oxidant are being developed and are considered highly sustainable.[5] However, these often require specialized catalysts and may need more development work to be implemented at scale. Sodium chlorite in the presence of hydrochloric acid has also been reported as an effective and scalable method for oxidizing sulfides to sulfones.[6]
Q: My final product has a slight color. Is this normal, and how can I remove it?
A: A slight coloration is not uncommon in crude products and can be due to trace impurities. Often, a successful recrystallization will yield a white to off-white crystalline solid. If color persists, a charcoal treatment during the recrystallization process can be effective in adsorbing colored impurities.
IV. References
-
Vertex AI Search. (n.d.). The Role of Pharmaceutical Intermediates in Vonoprazan Fumarate Manufacturing. Retrieved January 5, 2026.
-
Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. WordPress.
-
The Journal of Organic Chemistry. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. ACS Publications.
-
Patsnap. (n.d.). Preparation method of vonoprazan intermediate. Eureka.
-
Georgia State University. (2026). PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis".
-
Poster Board #606. (n.d.). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization.
-
Patsnap. (n.d.). Preparation method of vonoprazan fumarate and intermediate thereof. Eureka.
-
Biosynth. (n.d.). This compound | 70682-09-6.
-
ScienceDirect. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
-
Organic Letters. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications.
-
ResearchGate. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
-
BOC Sciences. (n.d.). CAS 70682-09-6 this compound.
-
PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
-
The Journal of Organic Chemistry. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. ACS Publications.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
-
ProChem. (2020). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
-
Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ...
-
MDPI. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
-
Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
Wikipedia. (n.d.). Parikh–Doering oxidation.
-
ACS GCI Pharmaceutical Roundtable. (2025). Sulfide Oxidation. WordPress.
-
ChemScene. (n.d.). 87512-29-6 | 2-Chloro-6-(methylsulfonyl)pyridine.
-
Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Market.us. (n.d.). Pyridine and Pyridine Derivatives Market Size | CAGR of 6.8%.
References
- 1. nbinno.com [nbinno.com]
- 2. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-3-(methylsulfonyl)pyridine
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 2-Chloro-3-(methylsulfonyl)pyridine. This guide is structured to provide in-depth, practical solutions to common purification challenges encountered during its synthesis and handling. Our goal is to equip you with the scientific rationale and step-by-step protocols necessary to achieve high purity of this critical intermediate.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
dot
Caption: A general troubleshooting workflow for purifying an impure sample.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product of this compound shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
Answer:
The presence of multiple impurities is common and often dependent on the synthetic route employed. A frequent pathway to this compound involves the oxidation of a precursor like 2-chloro-3-(methylthio)pyridine.
Probable Impurities and Their Origins:
-
Unreacted Starting Material: The presence of the precursor, 2-chloro-3-(methylthio)pyridine, is a common impurity if the oxidation reaction is incomplete.
-
Over-Oxidized Byproducts: While less common, further oxidation under harsh conditions could lead to other species.
-
Hydrolysis Products: The sulfonyl group can be susceptible to hydrolysis under certain workup conditions, potentially forming sulfonic acids.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as unreacted reagents, can be present.
-
Precursor-Related Impurities: If the synthesis starts from 3-amino-2-chloropyridine, unreacted starting material or over-chlorinated species like 2,6-dichloro-3-aminopyridine could carry through.[2]
Recommended Purification Strategy:
A two-step purification approach is often most effective:
-
Recrystallization: This is an excellent first step to remove the bulk of less soluble or more soluble impurities.
-
Column Chromatography: For removing impurities with similar polarity to the desired product, column chromatography is the method of choice.
Issue 2: Oiling Out During Recrystallization
Question: I'm attempting to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a suboptimal choice of solvent or too rapid cooling.
Causality and Solutions:
-
Inappropriate Solvent Polarity: The solvent may be too good at dissolving the compound even at lower temperatures, or it may not be a good match for inducing crystallization. Pyridine and its derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[3][4]
-
Presence of Impurities: High levels of impurities can disrupt the crystal lattice formation, leading to an oil.
-
Cooling Rate: Cooling the solution too quickly can favor the formation of a supersaturated oil over the slower process of crystal nucleation and growth.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Single Solvent: Test a range of solvents with varying polarities. Good starting points for sulfones, which are polar, include ethanol, isopropanol, or ethyl acetate.[4]
-
Two-Solvent System: This is often more effective. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., dichloromethane or acetone) where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent like hexanes or heptane) at an elevated temperature until the solution becomes slightly cloudy.[5][6] This indicates the saturation point. Allow the mixture to cool slowly.
-
-
Control the Cooling Rate:
-
Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath.
-
Insulating the flask can further slow the cooling process.
-
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting minor impurities. A C18 column with a mobile phase gradient of acetonitrile and water (often with a buffer like ammonium acetate) is a common starting point for pyridine derivatives.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural isomers or major impurities. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and methylsulfonyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities and residual solvents.
Q2: What are the key safety precautions when handling this compound and its purification solvents?
A2: Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Q3: How should I store purified this compound to maintain its stability?
A3: Based on the stability of similar sulfonyl and chloro-pyridine compounds, it is recommended to store the purified solid in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis.[9] For long-term storage, refrigeration (2-8 °C) is advisable.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a two-solvent recrystallization method, which is often effective for achieving high purity.
dot
Caption: A step-by-step workflow for two-solvent recrystallization.
Materials:
-
Crude this compound
-
Acetone (or another suitable "good" solvent)
-
Hexanes (or another suitable "poor" solvent)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Heat a sufficient amount of acetone in a separate beaker.
-
Add the minimum amount of hot acetone to the crude product while stirring to fully dissolve it.
-
While the solution is still hot, add hexanes dropwise until you observe persistent cloudiness.
-
Add a few more drops of hot acetone to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
| Parameter | Recommended Value/Solvent |
| "Good" Solvent | Acetone, Ethyl Acetate, Dichloromethane |
| "Poor" Solvent | Hexanes, Heptane, Petroleum Ether |
| Cooling Time (Room Temp) | 1-2 hours |
| Cooling Time (Ice Bath) | 30-60 minutes |
Protocol 2: Column Chromatography Purification
This protocol provides a general guideline for purifying this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.[9][11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc) and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica bed.
-
-
Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).[9]
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 5% to 30% EtOAc) |
| Elution Monitoring | TLC with UV visualization (254 nm) |
| Expected Purity | >98% (as determined by HPLC) |
References
- 1. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Pyridine Synthesis
Welcome to the Technical Support Center for catalyst deactivation in pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst performance during the synthesis of pyridine and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, rooted in scientific principles and practical experience.
Introduction: The Critical Role of Catalysts and the Challenge of Deactivation
Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and specialty materials.[1] The synthesis of these heterocyclic compounds often relies on catalytic processes to achieve high yields and selectivities. Common industrial methods include the gas-phase reaction of aldehydes and/or ketones with ammonia over solid acid catalysts.[2] However, a persistent challenge in these processes is the deactivation of the catalyst, which leads to decreased efficiency, lower product yields, and increased operational costs. Understanding the mechanisms of deactivation is paramount to mitigating these issues.
Catalyst deactivation can be broadly categorized into three main types: poisoning, coking (fouling), and thermal degradation.[3] Each of these has distinct causes and requires specific strategies to prevent or reverse. This guide will walk you through identifying the type of deactivation you are experiencing and provide actionable solutions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address common problems observed during pyridine synthesis.
Problem 1: Sudden and Rapid Loss of Catalyst Activity
Q1: My reaction has suddenly stopped or the conversion rate has plummeted. What is the likely cause?
A sudden and dramatic drop in catalyst activity is often indicative of catalyst poisoning .[3][4] This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[4]
Common Poisons in Pyridine Synthesis:
-
Sulfur Compounds: Often present in industrial-grade feedstocks, sulfur compounds are notorious for poisoning metal and solid acid catalysts.[3][4]
-
Chlorine Compounds: Can lead to irreversible changes in the catalyst structure and activity.[5]
-
Basic Impurities: Ammonia, a key reactant, can itself act as a poison to the acid sites of the catalyst if not used in the correct stoichiometric ratio.[6]
Troubleshooting Steps:
-
Feedstock Analysis: Immediately analyze your feedstock (aldehydes, ketones, ammonia) for trace impurities, particularly sulfur and chlorine compounds. Gas chromatography coupled with a sulfur- or halogen-specific detector is highly effective.
-
Feedstock Purification: If poisons are detected, implement a purification step. This could involve passing the feedstock through an adsorbent bed (e.g., activated carbon, zeolites) to remove the contaminants before they reach the reactor.[7]
-
Catalyst Regeneration/Replacement: Depending on the nature of the poison, regeneration may be possible. For instance, some catalysts poisoned by sulfur can be regenerated by high-temperature treatment with steam or a reducing agent. However, in many cases of severe poisoning, catalyst replacement is the only viable option.
Problem 2: Gradual Decline in Catalyst Performance Over Time
Q2: I'm observing a slow but steady decrease in pyridine yield and an increase in byproducts over several runs. What's happening?
A gradual decline in performance is a classic symptom of coking or fouling .[8][9] This process involves the deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, leading to the blockage of active sites and restricted diffusion of reactants and products.[10] In pyridine synthesis, coke can be formed from the polymerization of reactants, intermediates, or products on the acidic sites of the catalyst.[5][6]
Troubleshooting Steps:
-
Confirm Coking: The most direct way to confirm coking is through Temperature-Programmed Oxidation (TPO) of the spent catalyst. This technique quantifies the amount of coke by measuring the CO2 produced as the catalyst is heated in an oxygen-containing stream.
-
Optimize Reaction Conditions:
-
Temperature: High temperatures can accelerate coke formation.[11] Try to operate at the lowest temperature that still provides an acceptable reaction rate.
-
Feed Composition: Adjusting the molar ratio of reactants can sometimes minimize the formation of coke precursors. For example, in the synthesis from glycerol and ammonia, the ammonia-to-glycerol ratio significantly impacts pyridine yield.[12]
-
-
Catalyst Regeneration: Coked catalysts can often be regenerated by controlled combustion of the coke deposits. This is typically done by passing a diluted stream of air or oxygen over the catalyst bed at elevated temperatures.[10] Care must be taken to control the temperature to avoid thermal damage to the catalyst.
Problem 3: Increased Pressure Drop Across the Reactor Bed
Q3: The pressure drop across my fixed-bed reactor is steadily increasing. What could be the cause?
An increasing pressure drop is often a physical manifestation of severe coking or catalyst attrition .
-
Coking: As coke builds up, it can block the void spaces between catalyst particles, restricting the flow of gases through the reactor.[8]
-
Catalyst Attrition: The physical breakdown of catalyst particles into smaller fines can also lead to a more densely packed bed and increased pressure drop. This can be caused by high gas velocities or thermal stress.
Troubleshooting Steps:
-
Visual Inspection: If possible, safely shut down the reactor and visually inspect the catalyst bed for signs of excessive coking or fines.
-
Temperature Profile Analysis: An uneven temperature profile across the reactor bed can indicate channeling, where the gas flow is restricted to certain paths, often due to blockages from coke.
-
Catalyst Regeneration/Replacement: If coking is the culprit, a regeneration cycle is necessary.[8] If catalyst attrition is significant, the catalyst bed will need to be replaced. Consider using a more mechanically robust catalyst formulation for future runs.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in pyridine synthesis and which are most susceptible to deactivation?
Common catalysts for the gas-phase synthesis of pyridine from aldehydes and ammonia include amorphous silica-alumina and zeolites like ZSM-5.[13][14][15] Zeolite catalysts, particularly HZSM-5, are highly effective due to their strong acidity and shape-selective properties.[16] However, these strong acid sites can also be prone to deactivation by coking.[6][10] Transition metal catalysts, such as those based on palladium, nickel, or rhodium, are often used in other pyridine synthesis routes like cross-coupling reactions.[1] These can be susceptible to poisoning by sulfur and other impurities.
Q2: Can the choice of reactants influence the rate of catalyst deactivation?
Absolutely. For instance, in the synthesis of pyridine from glycerol and ammonia, impurities in the glycerol feedstock, such as methanol and sodium chloride, have been shown to have a significant negative impact on the catalyst's performance and longevity.[6] Similarly, the type of aldehyde used can affect the rate of coke formation.
Q3: How can I proactively prevent catalyst deactivation?
Preventing deactivation is always more effective than dealing with a deactivated catalyst. Key strategies include:
-
High-Purity Feedstocks: Use the highest purity reactants available to minimize the introduction of poisons.[4]
-
Guard Beds: Install a guard bed of a suitable adsorbent upstream of your reactor to capture any trace impurities in the feed.
-
Optimized Operating Conditions: Carefully control reaction temperature, pressure, and reactant ratios to minimize side reactions that lead to coking.[8]
-
Catalyst Design: Work with catalyst manufacturers to select or design a catalyst that is more resistant to the specific deactivation mechanisms prevalent in your process. This could involve modifying the catalyst's acidity, pore structure, or incorporating promoters that enhance stability.[3]
Q4: Is it possible to regenerate a deactivated catalyst in-situ?
Yes, in many industrial processes, catalyst regeneration is performed in-situ to minimize downtime. For coked catalysts, this typically involves a carefully controlled burn-off of the carbon deposits with a dilute oxygen stream.[10] For some types of poisoning, regeneration might involve treatment with a specific chemical agent. However, the feasibility of in-situ regeneration depends on the reactor design and the nature of the deactivation.
Q5: Are there any "greener" approaches to pyridine synthesis that might be less prone to catalyst deactivation?
There is growing interest in developing more sustainable methods for pyridine synthesis. Some research has focused on using water as a solvent, which can in some cases eliminate the need for metal catalysts that are prone to poisoning.[17] Additionally, syntheses from biorenewable feedstocks like glycerol are being explored, though catalyst deactivation remains a challenge in these systems as well.[12]
Data and Workflow Summaries
Table 1: Troubleshooting Catalyst Deactivation in Pyridine Synthesis
| Symptom | Potential Cause | Primary Diagnostic Tool | Recommended Action |
| Sudden, rapid loss of activity | Catalyst Poisoning | Feedstock analysis (GC-MS) | Purify feedstock, regenerate or replace catalyst |
| Gradual, steady decline in yield | Coking/Fouling | Temperature-Programmed Oxidation (TPO) | Optimize reaction conditions, implement regeneration cycles |
| Increased reactor pressure drop | Severe Coking or Catalyst Attrition | Visual inspection, pressure monitoring | Regenerate or replace catalyst, evaluate catalyst mechanical strength |
| Change in product selectivity | Alteration of active sites | Product analysis (GC), catalyst characterization (e.g., Py-IR) | Investigate poisoning or thermal effects, consider catalyst replacement |
Experimental Protocol: Temperature-Programmed Oxidation (TPO) for Coke Quantification
-
Sample Preparation: Carefully unload a representative sample of the spent catalyst from the reactor.
-
TPO Analysis:
-
Place a known weight of the spent catalyst in the TPO analyzer.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a flowing stream of a dilute oxygen/inert gas mixture (e.g., 5% O2 in N2).
-
Continuously monitor the effluent gas for CO2 and CO using a suitable detector (e.g., a mass spectrometer or a non-dispersive infrared analyzer).
-
-
Data Analysis:
-
Integrate the CO2 and CO peaks to determine the total amount of carbon combusted from the catalyst surface.
-
The temperature at which the combustion peaks occur can provide information about the nature of the coke.
-
Graphviz Diagram: Troubleshooting Logic for Catalyst Deactivation
Caption: A logical workflow for diagnosing and addressing catalyst deactivation.
References
- 1. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 2. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. xpublication.com [xpublication.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 12. Towards the sustainable production of pyridines via thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. WO1997000861A1 - Pyridine base synthesis - Google Patents [patents.google.com]
- 14. US4675410A - Process for the production of pyridine or alkyl substituted pyridines - Google Patents [patents.google.com]
- 15. Synthesis of pyridine and picolines over modified silica-alumina and ZSM-5 catalysts - Publications of the IAS Fellows [repository.ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. bioengineer.org [bioengineer.org]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage the thermal hazards associated with the synthesis of pyridine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions during your experimental work.
Many commercially important pyridine synthesis routes, such as the Chichibabin, Hantzsch, and Kröhnke syntheses, involve highly exothermic steps.[1][2][3] Failure to properly manage the heat generated can lead to thermal runaway, resulting in decreased yield, product decomposition, and, most critically, a significant safety risk from rapid pressure increases and potential vessel rupture.[4] This guide provides a structured approach to identifying, understanding, and controlling these exotherms.
Part 1: Frequently Asked Questions (FAQs) on Thermal Management
This section addresses general questions regarding the prediction and control of exothermic reactions in pyridine synthesis.
Q1: What are the primary safety concerns associated with exothermic pyridine syntheses?
A1: The principal concern is thermal runaway . This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This leads to an uncontrolled increase in temperature and pressure, which can cause boiling of the solvent, vessel over-pressurization, and potentially an explosion.[4] A secondary concern is the handling of reagents like pyridine itself, which is a hazardous and flammable chemical requiring careful storage and handling in well-ventilated areas like a fume hood.[5][6][7]
Q2: How can I predict the potential for a thermal runaway in my specific pyridine synthesis?
A2: A comprehensive thermal hazard assessment is essential before any scale-up.[4] This involves:
-
Literature Review: Search for safety data on the specific reaction or similar transformations.
-
Differential Scanning Calorimetry (DSC): This technique screens for the onset temperature of decomposition of starting materials, intermediates, and the final product, providing critical data for defining the maximum safe operating temperature.[8]
-
Reaction Calorimetry (RC1): An RC1 study measures the heat of reaction in real-time under process-like conditions. It provides crucial data such as the total heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture. This information is vital for designing an adequate cooling system.
Q3: What are the fundamental strategies for controlling reaction exotherms?
A3: There are several key strategies that can be employed, often in combination:
-
Semi-Batch or Continuous Feeding: Instead of adding all reactants at once (batch mode), one reactant is added gradually over time. This allows the rate of heat generation to be controlled by the addition rate, ensuring it never exceeds the cooling capacity of the reactor.[4]
-
Dilution: Using a suitable, inert solvent increases the overall thermal mass of the reaction mixture. This larger mass can absorb more heat for a given temperature rise, effectively buffering the exotherm.[4]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system (e.g., a cooling jacket or coils) with sufficient capacity to remove the heat generated. The efficiency of heat transfer is a critical parameter in reactor design.[9]
-
Lower Reaction Temperature: If the reaction kinetics are favorable, operating at a lower temperature can significantly slow the rate of heat evolution, making it easier to control.[4]
Q4: How does solvent choice impact thermal safety?
A4: The solvent plays a critical role in thermal management. Key properties to consider are:
-
Heat Capacity: A higher heat capacity means the solvent can absorb more energy per degree of temperature change.
-
Boiling Point: A solvent with a boiling point well above the reaction temperature provides a safety buffer. Running a reaction under reflux can also be a method of heat removal, provided the condenser can handle the vapor load.
-
Thermal Conductivity: Higher thermal conductivity facilitates heat transfer from the reaction mixture to the cooling system.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Glacial Acetic Acid | 118 | 2.05 | Common in Kröhnke synthesis; acts as a catalyst but is corrosive.[10] |
| Ethanol | 78 | 2.46 | Often used in Hantzsch synthesis; its low boiling point can be used for reflux cooling.[11] |
| Toluene | 111 | 1.69 | An inert, higher-boiling solvent sometimes used in Chichibabin reactions.[12] |
| Water | 100 | 4.18 | High heat capacity makes it an excellent heat sink; used in greener versions of some syntheses.[2][13] |
Part 2: Troubleshooting Specific Pyridine Syntheses
This section provides targeted advice for managing exotherms in common named pyridine syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that can have an exothermic initial condensation phase.[2][4]
Q: My Hantzsch reaction shows a significant, rapid temperature increase after an initial induction period. What is happening and how can I control it?
A: The induction period followed by a rapid exotherm is characteristic of autocatalysis or a multi-step reaction where the initial steps are slow, but subsequent steps are fast and highly exothermic. The key is to control the accumulation of reactive intermediates.
-
Cause: The initial condensation between the aldehyde and the β-keto ester can be slow, but the subsequent reaction with the enamine and cyclization can be very rapid and release significant heat.[14]
-
Solution 1 (Controlled Addition): Add one of the reactants, typically the aldehyde, slowly and portion-wise to the mixture of the other components. This prevents the buildup of the intermediate that leads to the runaway reaction. Monitor the temperature closely during the addition.
-
Solution 2 (Lower Temperature Start): Begin the reaction at a lower temperature (e.g., room temperature or slightly below) to moderate the initial reaction rate. Once the initial condensation has occurred in a controlled manner, the temperature can be gently raised to drive the reaction to completion.
Chichibabin Reaction
The Chichibabin reaction uses sodium amide (NaNH₂), a highly reactive reagent, and is often run at elevated temperatures, posing significant thermal risks.[12][15]
Q: I am planning a Chichibabin amination. What are the critical safety parameters to control?
A: The Chichibabin reaction involves a strong nucleophile and the evolution of hydrogen gas, making it a particularly hazardous procedure.[15][16]
-
Problem: The reaction of sodium amide with pyridine is highly exothermic, and the elimination of a hydride ion, which then reacts to form H₂ gas, adds to the pressure generation.[15]
-
Control Strategy 1 (Temperature Management): Traditional conditions use high-boiling inert solvents like xylene or toluene at elevated temperatures (100–130°C).[12] It is crucial to have a robust cooling system and to heat the reaction mixture slowly and in a controlled manner to the target temperature.
-
Control Strategy 2 (Reagent Addition): The sodium amide should be added portion-wise to the pyridine solution at a controlled temperature. Never add the pyridine to the bulk sodium amide.
-
Control Strategy 3 (Atmosphere & Quenching): The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ignition of hydrogen gas. Quenching of unreacted sodium amide at the end of the reaction is also highly hazardous and must be done slowly with a proton source (like isopropanol followed by water) at low temperatures.
Kröhnke Pyridine Synthesis
While generally considered to have milder conditions than other methods, the Kröhnke synthesis can still present thermal risks, especially at larger scales.[10][17]
Q: My Kröhnke reaction mixture is darkening and the yield is low, suggesting decomposition. Could this be related to an exotherm?
A: Yes, localized overheating can lead to side reactions and decomposition, even if the bulk temperature appears controlled.[18]
-
Underlying Issue: The reaction typically involves heating a mixture of a pyridinium salt, an α,β-unsaturated carbonyl compound, and ammonium acetate in a solvent like glacial acetic acid.[17][19] Self-condensation of the carbonyl compound or other side reactions can be accelerated at elevated temperatures, which can be caused by an uncontrolled exotherm.[18]
-
Recommendation 1 (Temperature Screening): The optimal temperature is substrate-dependent. While refluxing in acetic acid (~120°C) is common, it's advisable to screen a range of temperatures (e.g., 80°C, 100°C) to find the ideal balance between reaction rate and byproduct formation.[10][18]
-
Recommendation 2 (Monitoring): Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Prolonged reaction times at high temperatures can degrade the product. Once the starting material is consumed, the reaction should be cooled down promptly.[18]
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: General Protocol for a Controlled Semi-Batch Pyridine Synthesis
This protocol outlines a method for adding a reagent under thermal control to manage a known exothermic reaction.
Objective: To safely control the temperature of an exothermic pyridine synthesis by limiting the rate of reaction through the controlled addition of a limiting reagent.
Materials:
-
Jacketed laboratory reactor with overhead stirrer, temperature probe (baffled), and condenser.
-
Addition funnel or syringe pump for controlled reagent delivery.
-
Circulating bath (chiller/heater) connected to the reactor jacket.
-
Inert atmosphere supply (Nitrogen or Argon).
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure the temperature probe is positioned correctly to measure the bulk reaction temperature accurately.
-
Initial Charge: Charge the reactor with the solvent and all reactants except for the limiting reagent chosen for the controlled addition.
-
Inerting: Purge the reactor with an inert gas.
-
Temperature Setpoint: Set the circulator to the desired initial reaction temperature. Allow the reactor contents to equilibrate.
-
Controlled Addition: Begin the slow, dropwise addition of the limiting reagent via the syringe pump or addition funnel at a pre-determined rate.
-
Thermal Monitoring: Continuously monitor the internal reaction temperature. The goal is to maintain a stable temperature (e.g., ± 2°C of the setpoint).
-
Rate Adjustment:
-
If the temperature rises above the setpoint, stop the addition immediately . Allow the cooling system to bring the temperature back down before resuming addition at a slower rate.
-
If the temperature remains stable, the addition rate can be maintained or cautiously increased.
-
-
Post-Addition: After the addition is complete, maintain the reaction at the set temperature and monitor for any residual exotherm. Continue stirring for the required reaction time as determined by TLC or other analysis.
-
Work-up: Once the reaction is complete, proceed with the appropriate cooling and quenching procedure.
Diagram 1: Troubleshooting Workflow for Thermal Excursions
This diagram provides a logical decision-making process for responding to an unexpected temperature increase during a reaction.
Caption: A decision tree for managing unexpected thermal events.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 16. myttex.net [myttex.net]
- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
"Green chemistry" approaches to "2-Chloro-3-(methylsulfonyl)pyridine" synthesis
Technical Support Center: Green Chemistry Approaches to Pyridine Synthesis
Welcome to the Technical Support Center for Green Chemistry in Heterocyclic Synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to incorporating sustainable practices into their workflows. Here, we address common challenges and questions related to the greener synthesis of key pyridine intermediates, with a focus on structures like 2-Chloro-3-(methylsulfonyl)pyridine and its analogues. Our goal is to provide not just solutions, but a deeper understanding of the principles behind these advanced, environmentally conscious methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry concerns with traditional pyridine synthesis routes, and what are the general sustainable alternatives?
A1: Traditional syntheses of highly substituted pyridines often rely on harsh reagents and generate significant waste. Key concerns include:
-
Use of Harsh Oxidants and Chlorinating Agents: Reagents like phosphorus oxychloride or chlorine gas are hazardous, difficult to handle on a large scale, and produce stoichiometric waste.
-
Hazardous Solvents: Chlorinated solvents such as dichloromethane (DCM) and chloroform are commonly used but pose environmental and health risks.[1]
-
Poor Atom Economy: Multi-step syntheses with poor yields and the use of protecting groups lower the overall atom economy, meaning a large portion of the reactants' mass is lost as waste.
-
Energy Intensive Conditions: Many classical methods require high temperatures and prolonged reaction times, increasing energy consumption.
Modern green alternatives focus on mitigating these issues:
-
Catalytic Processes: Employing catalysts, such as ruthenium complexes for N-oxidation, reduces the need for stoichiometric reagents.[2][3]
-
Benign Oxidants: Using hydrogen peroxide (H₂O₂) as an oxidant is highly atom-economical, as its only byproduct is water.[2][3]
-
Safer Reagents: Replacing chlorine gas with solid, stable alternatives like Trichloroisocyanuric Acid (TCCA) improves handling safety.[2][3]
-
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enhancing safety, improving reaction kinetics, and allowing for easier scale-up.[4][5][6] This can transform a multi-step batch process into a more efficient single continuous step.[7]
-
Solvent Substitution: Replacing hazardous solvents with greener alternatives like ethanol, or even performing reactions in aqueous micellar conditions, significantly reduces environmental impact.[1][4][8]
Troubleshooting Greener Synthesis Protocols
This section addresses specific issues you may encounter while adapting greener methods for the synthesis of this compound or related structures, based on a modified, more sustainable pathway.
Workflow: A Greener Pathway to Substituted Chloro-Sulfonyl-Pyridines
The following troubleshooting guide is based on a synthetic strategy that incorporates several green chemistry principles.
Caption: Greener synthesis pathway for a 2-chloro-sulfonyl-pyridine analogue.
Q2: My catalytic N-oxidation of 2,3-lutidine (Step 1) is slow or incomplete. How can I optimize this?
A2: This step uses a catalytic amount of RuCl₃ with oxygen as the terminal oxidant, a significant improvement over stoichiometric peracids. If you're facing issues, consider the following:
-
Cause - Catalyst Activity: The RuCl₃ catalyst may be impure or deactivated.
-
Troubleshooting: Ensure you are using high-purity RuCl₃·3H₂O. If the reaction stalls, filtering the mixture and adding a fresh portion of the catalyst can sometimes restart it. The original literature suggests a 5 mol% loading, which should be sufficient.[3]
-
-
Cause - Oxygen Delivery: Inefficient bubbling of oxygen through the reaction mixture is a common problem, leading to poor oxidant availability.
-
Troubleshooting: Use a fritted glass gas dispersion tube to create fine bubbles, maximizing the gas-liquid surface area. Ensure a steady, but not overly aggressive, flow of oxygen. Vigorous stirring is also crucial to maintain a homogenous mixture and facilitate gas exchange.
-
-
Cause - Solvent Purity: While DCM is used in the reference protocol, impurities (especially acidic ones) can interfere with catalytic cycles.
-
Troubleshooting: Use freshly distilled or inhibitor-free, dry-grade DCM. While the goal is to move away from chlorinated solvents, ensure the one you use is of high quality for protocol validation before attempting solvent replacement. For a greener alternative, explore polar aprotic solvents like 2-methyl-THF, though re-optimization of the catalytic system may be necessary.
-
Q3: The oxidation of the methylthio-pyridine intermediate with 30% H₂O₂ (Step 3) is sluggish and gives a low yield. What's going wrong?
A3: Using 30% H₂O₂ is a cornerstone of this green protocol because it's atom-economical and avoids heavy metal oxidants.[2][3] Sluggishness is often related to kinetics and reagent stability.
-
Cause - H₂O₂ Decomposition: Hydrogen peroxide can decompose into water and oxygen, especially at elevated temperatures or in the presence of trace metal impurities.
-
Troubleshooting: Use fresh, stabilized 30% H₂O₂. The reference protocol specifies portion-wise addition of the peroxide at intervals (e.g., at 2h, 6h, and 10h) rather than adding it all at once.[3] This maintains an effective concentration of the oxidant throughout the 24-hour reaction period at 75°C and controls any potential exotherm.
-
-
Cause - Phase Separation: If your substrate has low aqueous solubility, the reaction can be slow due to poor mixing between the organic substrate and the aqueous H₂O₂.
-
Troubleshooting: While the reference method is solvent-free, you could experiment with a co-solvent. A phase-transfer catalyst or a greener co-solvent like tert-amyl alcohol could improve miscibility and accelerate the reaction. However, this will require re-optimization and will affect your E-Factor.
-
-
Cause - Insufficient Temperature/Time: The reaction conditions (75°C for 24h) are specific. Lowering the temperature will drastically reduce the reaction rate.
-
Troubleshooting: Ensure your reaction vessel maintains a consistent internal temperature of 75°C. Monitor the reaction by TLC or LC-MS to confirm it has gone to completion before workup.
-
Q4: The final allylic chlorination with TCCA (Step 4) results in multiple chlorinated byproducts and a low yield of the desired product. How can I improve selectivity?
A4: Trichloroisocyanuric acid (TCCA) is an excellent, safe alternative to chlorine gas for chlorination.[2][3] However, as a source of electrophilic chlorine, its reactivity must be controlled to prevent over-chlorination or side reactions.
-
Cause - Radical vs. Electrophilic Pathway: The reaction mechanism can be sensitive to conditions. While allylic chlorination can proceed via a radical pathway, impurities or light can promote undesired reactions.
-
Troubleshooting: Perform the reaction in the dark to minimize light-induced radical side reactions. Ensure your starting material, 2,3-dimethyl-4-(methylsulfonyl)pyridine, is highly pure, as impurities can initiate radical chain reactions.
-
-
Cause - Stoichiometry and Reaction Time: Using excess TCCA or allowing the reaction to run for too long is the most common reason for byproduct formation.
-
Troubleshooting: TCCA contains three active chlorine atoms. Carefully calculate the stoichiometry. Use just enough TCCA to achieve mono-chlorination. The reference protocol suggests refluxing in chloroform for 1 hour.[2] Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent further chlorination.
-
-
Cause - Solvent Choice: Chloroform is the cited solvent, but its polarity and ability to dissolve intermediates can affect reactivity.
-
Troubleshooting: Stick with a non-polar solvent like chloroform or carbon tetrachloride (though the latter is also environmentally undesirable). Polar solvents could potentially favor different reaction pathways. If you must replace chloroform, consider a less hazardous alternative like 1,2-dichloroethane, but be prepared to re-optimize the reaction time and temperature.
-
Data Summary & Experimental Protocols
Table 1: Green Metrics Evaluation for a Modified Pyridine Synthesis Pathway
This table summarizes the green metrics calculated for the synthesis of a key intermediate, showcasing the environmental impact of each step.[2] A lower E-Factor indicates less waste generation.
| Step | Reaction | Atom Economy (AE) % | Reaction Mass Efficiency (RME) % | E-Factor | Green Chemistry Merit |
| 1 | N-Oxidation | 88.7 | 75.2 | 4.1 | Use of O₂ as terminal oxidant with a catalyst. |
| 2 | Chlorination/Substitution | 65.4 | 45.8 | 12.4 | One-pot procedure, but uses traditional chlorinating agent. |
| 3 | Oxidation | 91.3 | 85.1 | 3.2 | Highly atom-economic, solvent-free oxidation with H₂O₂.[3] |
| 4 | Deoxygenation | 85.5 | 80.3 | 5.8 | Avoidance of harsh reducing agents. |
| 5 | Final Chlorination | 78.2 | 70.1 | 6.5 | Use of TCCA as a safer alternative to Cl₂ gas.[3] |
Data adapted from Gilbile, R. et al., Oriental Journal of Chemistry, 2017.[2]
Protocol: Green Oxidation of 2,3-Dimethyl-4-(methylthio)pyridine-N-oxide (Step 3)
This protocol details the highly atom-economic, solvent-free oxidation step.
Materials:
-
2,3-Dimethyl-4-(methylthio)pyridine-N-oxide (1 equivalent)
-
30% Hydrogen Peroxide (H₂O₂), stabilized aqueous solution
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Charge the round-bottom flask with 2,3-dimethyl-4-(methylthio)pyridine-N-oxide.
-
Begin stirring and heat the vessel to an internal temperature of 75°C.
-
Once the temperature is stable, add the first portion of 30% H₂O₂ (approximately 1/3 of the total required amount) dropwise. Caution: The reaction may be exothermic.
-
Continue to maintain the reaction at 75°C, monitoring for any excessive temperature increase.
-
After 2 hours, add the second portion of H₂O₂. Add the final portion after a total of 6 hours from the initial addition.[3]
-
Allow the reaction to proceed for a total of 24 hours at 75°C.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product, 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide, may solidify or can be isolated via extraction and subsequent purification. The cited yield for this step is 85%.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 3. orientjchem.org [orientjchem.org]
- 4. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 8. iris.uniupo.it [iris.uniupo.it]
Work-up procedure for "2-Chloro-3-(methylsulfonyl)pyridine" to remove impurities
Technical Support Center: 2-Chloro-3-(methylsulfonyl)pyridine
A Senior Application Scientist's Guide to Purification and Impurity Removal
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this intermediate and require robust, field-tested procedures for its purification. As Senior Application Scientists, we understand that the success of subsequent synthetic steps hinges on the purity of your starting materials. This document moves beyond simple protocols to explain the why behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common syntheses of sulfonylpyridines, you can anticipate several classes of impurities.[1][2]
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, you may have residual starting materials, such as the corresponding sulfide (2-chloro-3-(methylthio)pyridine) if the synthesis involves an oxidation step.
-
Over-Oxidized Species: If the oxidation of a sulfide precursor is not well-controlled, N-oxide species (e.g., this compound-N-oxide) can form.
-
Reagent-Derived Impurities: Reagents used in the synthesis, such as oxidizing agents or chlorinating agents, and their byproducts can contaminate the crude product.[3]
-
Solvent Residues: Residual reaction or extraction solvents are common and must be removed.
-
Hydrolysis Products: The sulfonyl group can be susceptible to hydrolysis under certain pH conditions, although it is generally stable. More commonly, other functional groups in related precursors might hydrolyze. For instance, if a synthetic route involves hydrolysis of an ester, incomplete reaction could leave ester starting material behind.[4]
Table 1: Potential Impurities and Their Origin
| Impurity Class | Specific Example | Typical Origin |
|---|---|---|
| Unreacted Precursors | 2-Chloro-3-(methylthio)pyridine | Incomplete oxidation |
| Side-Reaction Products | Isomeric sulfonylpyridines | Non-selective reactions[5][6] |
| Over-Oxidized Species | This compound-N-oxide | Harsh oxidation conditions[7] |
| Reagent Byproducts | Salts (e.g., triethylamine HCl) | Quenching of reagents[8] |
| Degradation Products | Potential hydrolysis products | Instability to pH/temperature[2] |
Q2: My reaction is complete. What is the first-pass work-up procedure I should perform?
A standard aqueous work-up is the essential first step to remove inorganic salts, water-soluble reagents, and highly polar impurities. The goal is to partition your desired product into an organic solvent while washing away contaminants.
The causality is straightforward: you are exploiting the differential solubility of your product (soluble in organic solvents like Dichloromethane or Ethyl Acetate) and the impurities (soluble in water or aqueous base/acid). A wash with a mild base like saturated sodium bicarbonate solution is crucial for neutralizing any residual acids from the reaction.[3][9]
For a detailed methodology, see Protocol 1: Standard Aqueous Work-up & Extraction.
Q3: My crude product is a discolored solid or a persistent oil. How can I purify it further?
This is a very common scenario. The discoloration often points to high-molecular-weight byproducts or baseline impurities.
-
For a Solid: Recrystallization is the most effective and scalable method for purifying crystalline solids. The principle relies on the target compound having high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble (or insoluble) at both temperatures. The key is finding the right solvent or solvent system.
For a detailed methodology, see Protocol 2: Recrystallization for High-Purity Solids.
-
For an Oil or a Complex Mixture: If recrystallization fails, or if your product is an oil, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, you can elute compounds sequentially, isolating your target molecule.
For a detailed methodology, see Protocol 3: Flash Column Chromatography.
Q4: How do I confirm the purity of my final product?
No purification is complete without validation. You must use analytical techniques to assess the purity of the isolated this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate (visualized under UV light) is a good indication of purity.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities. The melting point for a similar compound, 2-Chloro-3-(trifluoromethyl)pyridine, is 36-40 °C, suggesting our target compound is also a low-melting solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing the purity of organic compounds. The absence of unexpected signals in the spectrum is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities, providing both retention time data and mass-to-charge ratio, which helps in identifying the contaminants.[10]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Aqueous Work-up | 1. Incomplete extraction from the aqueous layer. 2. Product is partially water-soluble. 3. Emulsion formation during extraction. | 1. Increase the number of organic extractions (e.g., from 2x to 4x). 2. Saturate the aqueous layer with brine (sat. NaCl solution) to decrease the solubility of the organic product. 3. Add brine to break the emulsion; if persistent, filter the entire mixture through a pad of Celite. |
| Product Fails to Crystallize (Oils Out) | 1. Presence of impurities inhibiting lattice formation. 2. Incorrect solvent choice (product is too soluble even when cold). 3. Insufficient cooling or scratching to induce nucleation. | 1. First, attempt purification by column chromatography (Protocol 3). 2. Screen a wider range of solvents or use a co-solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes). 3. Cool the solution slowly, then place in an ice bath or freezer. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. |
| Persistent Color in Final Product | 1. A colored impurity is co-eluting or co-crystallizing. 2. The compound itself has some intrinsic color. | 1. During recrystallization, add a small amount of activated carbon to the hot solution and filter it hot through Celite before cooling.[11] 2. For chromatography, use a shallower solvent gradient to improve separation. 3. Check literature to see if the pure compound is described as colored. |
| Multiple Spots on TLC After Purification | 1. Ineffective separation during chromatography (incorrect solvent system). 2. Decomposition of the product on silica gel. 3. Incomplete recrystallization. | 1. Re-optimize the TLC mobile phase for better spot separation before attempting another column. 2. Deactivate the silica gel by adding 1-2% triethylamine to the mobile phase. This is especially useful for basic compounds like pyridines. 3. Perform a second recrystallization, potentially with a different solvent system. |
Experimental Protocols & Workflows
Workflow Visualization
The following diagram illustrates the general decision-making process for purifying this compound after the initial reaction quench.
References
- 1. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]
- 5. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 7. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-3-(methylsulfonyl)pyridine: A Cost-Benefit Analysis for Researchers
Introduction
2-Chloro-3-(methylsulfonyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—an electron-withdrawing sulfone group and a halogen—makes it a valuable synthon for constructing complex molecular architectures, particularly as an intermediate for various pharmaceutical ingredients.[] The efficient and cost-effective synthesis of this compound is therefore a critical consideration for researchers in both academic and industrial settings.
This guide provides an in-depth analysis of a prominent synthetic route to this compound, starting from the readily available precursor, 3-aminopyridine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive cost-benefit analysis to aid researchers in selecting the most appropriate methodology for their needs.
Primary Synthetic Route: A Three-Step Approach from 3-Aminopyridine
The most logical and well-documented strategy for synthesizing this compound involves a three-step sequence that builds the molecule by sequentially introducing the required functional groups onto a pyridine core. This approach is advantageous as it utilizes inexpensive starting materials and relies on well-established, high-yielding chemical transformations.
The overall workflow is as follows:
-
Directed Chlorination: Introduction of a chlorine atom at the C2 position of 3-aminopyridine.
-
Sandmeyer-type Thiolation: Conversion of the C3 amino group to a methylthioether via a diazonium salt intermediate.
-
Sulfide Oxidation: Oxidation of the methylthioether to the target methylsulfone.
References
A Senior Application Scientist's Guide to Solvent Selection for 2-Chloro-3-(methylsulfonyl)pyridine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success or failure of a synthetic transformation. This guide provides an in-depth comparison of the efficacy of "2-Chloro-3-(methylsulfonyl)pyridine" in various solvent systems, moving beyond a simple recitation of protocols to explain the underlying chemical principles. The insights provided herein are grounded in established reaction mechanisms and supported by experimental data from analogous systems, ensuring a robust and reliable resource for your laboratory work.
Understanding the Physicochemical Landscape of this compound
This compound is a versatile heterocyclic building block characterized by an electron-deficient pyridine ring, a good leaving group (chloride), and a strong electron-withdrawing methylsulfonyl group. These features make it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a valuable coupling partner in palladium-catalyzed cross-coupling reactions.
The molecule's polarity, driven by the sulfonyl group and the nitrogen atom in the pyridine ring, suggests moderate solubility in a range of organic solvents. While specific quantitative solubility data for this exact compound is not extensively published, we can infer its behavior based on the principle of "like dissolves like" and data from structurally similar compounds.[1][2]
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), 1,4-Dioxane | High | The polar nature of these solvents effectively solvates the polar sites of the molecule, promoting dissolution. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Moderate to Low | While capable of hydrogen bonding, the overall organic character of the molecule limits its solubility in highly polar protic solvents like water. Solubility in alcohols is expected to be moderate. |
| Nonpolar | Toluene, Hexanes, Cyclohexane | Low | The significant polarity of the sulfonyl and pyridine moieties results in poor interaction with nonpolar solvents. |
Solvent Effects in Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, enhanced by the methylsulfonyl group, makes this compound an excellent candidate for SNAr reactions. In these reactions, a nucleophile attacks the carbon atom bearing the chloro group, proceeding through a negatively charged intermediate known as the Meisenheimer complex. The choice of solvent can dramatically influence the rate of this reaction by stabilizing or destabilizing this key intermediate.[3]
Caption: Generalized mechanism for the SNAr reaction.
Comparison of Solvent Systems for SNAr:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These are generally the solvents of choice for SNAr reactions. They possess large dipole moments that can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the anionic nucleophile itself. This "naked" nucleophile is more reactive. Furthermore, these solvents excel at stabilizing the delocalized negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step and accelerating the reaction.[4]
-
Polar Protic Solvents (e.g., MeOH, EtOH, Water): These solvents can hinder SNAr reactions. They form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that must be stripped away before the nucleophile can attack the pyridine ring. This increases the activation energy and slows the reaction.[4][5]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents are generally poor choices for SNAr reactions involving charged nucleophiles due to their inability to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
Table 2: Predicted Efficacy of Solvents in SNAr Reactions
| Solvent Type | Relative Reaction Rate | Rationale |
| Polar Aprotic | High | Excellent stabilization of the Meisenheimer complex and minimal solvation of the anionic nucleophile.[4] |
| Polar Protic | Low | Strong solvation of the nucleophile through hydrogen bonding reduces its reactivity.[5] |
| Nonpolar | Very Low | Poor solubility of reactants and lack of stabilization for the charged intermediate. |
Solvent Selection for Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for widely-used C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] In these catalytic cycles, the solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the rates of key steps like oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Solvent Systems for Cross-Coupling:
-
Aprotic, Moderately Polar Solvents (e.g., Toluene, 1,4-Dioxane, THF): These are the most commonly employed solvents for Suzuki and Buchwald-Hartwig reactions.[9][10] They effectively dissolve the organic substrates and the phosphine-ligated palladium complexes. The choice among them often depends on the specific substrates and ligands. For instance, dioxane is frequently used in Suzuki couplings.[11]
-
Aqueous Mixtures (e.g., Toluene/Water, Dioxane/Water): The addition of water is often beneficial, particularly in Suzuki-Miyaura couplings.[9] Water can help dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step. The optimal ratio of organic solvent to water must be determined empirically for each reaction.
-
Highly Polar Aprotic Solvents (e.g., DMF, NMP): While these solvents can be effective, they can sometimes lead to catalyst decomposition at the elevated temperatures often required for cross-coupling reactions. However, for less reactive aryl chlorides, their higher boiling points can be advantageous.
Table 3: Common Solvent Systems for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
| Solvent System | Typical Reaction(s) | Key Advantages | Considerations |
| Toluene | Suzuki, Buchwald-Hartwig | Good solubility for organic reagents, high boiling point. | May require a phase-transfer catalyst if an aqueous base is used. |
| 1,4-Dioxane | Suzuki, Buchwald-Hartwig | Miscible with water, often leading to homogeneous reaction mixtures.[11] | Peroxide formation can be a safety concern; use of fresh, inhibitor-free solvent is recommended. |
| THF | Suzuki, Buchwald-Hartwig | Good solvent for many organic compounds. | Lower boiling point may limit reaction temperatures. |
| Dioxane / Water | Suzuki | Promotes dissolution of inorganic base and facilitates transmetalation.[9] | The ratio of solvents needs to be optimized; can promote protodeboronation of the boronic acid.[12] |
| DMF | Suzuki | High boiling point allows for reactions with less reactive substrates. | Can lead to catalyst deactivation at high temperatures. |
Experimental Protocols
To empower researchers to determine the optimal conditions in their own laboratory settings, the following validated protocols are provided.
Protocol 1: Determination of Qualitative Solubility
Objective: To qualitatively assess the solubility of this compound in a range of solvents.
Methodology:
-
Add approximately 10 mg of this compound to a series of clean, dry vials.
-
To each vial, add 1 mL of a different solvent from Table 1.
-
Vortex each vial at room temperature for 2 minutes.
-
Visually inspect each vial for the presence of undissolved solid.
-
Classify the solubility as "High" (no visible solid), "Moderate" (some solid remains but significant dissolution is apparent), or "Low" (minimal to no dissolution).
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To couple this compound with an arylboronic acid, with a focus on solvent selection.
Methodology:
-
To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).[6][9]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the chosen anhydrous solvent or solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Caption: Workflow for solvent selection.
Conclusion and Future Outlook
The efficacy of this compound as a synthetic intermediate is profoundly influenced by the choice of solvent. For nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF and DMSO are superior due to their ability to stabilize the key Meisenheimer intermediate. For palladium-catalyzed cross-coupling reactions, aprotic, moderately polar solvents such as 1,4-dioxane and toluene, often in combination with water, provide the optimal balance of solubility and catalyst stability.
This guide provides a framework for rational solvent selection based on mechanistic principles and comparative data. It is imperative for researchers to recognize that these are guiding principles, and empirical optimization of solvent, temperature, and concentration remains a cornerstone of successful reaction development. By understanding the causality behind solvent effects, scientists can more efficiently navigate the complexities of chemical synthesis and accelerate the discovery of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of 2-Chloro-3-(methylsulfonyl)pyridine in Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, heterocyclic building blocks are indispensable tools for constructing novel therapeutic agents. Among these, 2-Chloro-3-(methylsulfonyl)pyridine, identified by its CAS number 70682-09-6, has emerged as a particularly versatile scaffold.[1][] Its pyridine core is decorated with two key functional groups: a chlorine atom at the 2-position and a methylsulfonyl group at the 3-position. This specific arrangement creates an electron-deficient aromatic system, rendering the molecule highly susceptible to a range of chemical transformations. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive handle for palladium-catalyzed cross-coupling reactions. Concurrently, the potent electron-withdrawing methylsulfonyl group not only activates the ring for these reactions but also provides a valuable hydrogen bond acceptor, capable of critical interactions with biological targets.
This guide offers an in-depth review of the applications of this compound for researchers, scientists, and drug development professionals. We will objectively compare its performance with relevant alternatives, provide supporting experimental data, and detail robust protocols to empower your research endeavors.
Part 1: Physicochemical Profile and Chemical Reactivity
The utility of a building block is fundamentally dictated by its inherent chemical properties. The strategic placement of the chloro and methylsulfonyl substituents on the pyridine ring governs the reactivity of this compound.
The electron-withdrawing nature of both the ring nitrogen and the two substituents makes the C2 and C6 positions highly electrophilic and thus prime sites for nucleophilic attack. The chlorine at C2 provides a predictable site for displacement or cross-coupling, serving as a linchpin for molecular elaboration.
Part 2: Core Applications in Medicinal Chemistry
The unique electronic and structural features of this compound have been leveraged in the synthesis of targeted therapeutics, particularly in the development of enzyme inhibitors and receptor antagonists.
Application in Selective COX-2 Inhibitors
The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The development of selective COX-2 inhibitors remains a significant goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridine scaffold has been explored for this purpose. In one study, 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine was identified as a potent and selective COX-2 inhibitor.[3]
Causality Behind Experimental Choices: The methylsulfonylphenyl moiety is a classic pharmacophore found in many selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib), where it binds to a specific side pocket in the COX-2 active site. The chloro-substituted pyridine core serves as a rigid scaffold to orient this pharmacophore, with the chlorine atom providing a vector for further optimization of activity and pharmacokinetic properties.
Comparative Performance Data
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 33 (A Pyridine Analog) [3] | COX-2 | 0.29 | >345 |
| Celecoxib (Reference Drug) | COX-2 | 0.04 | 375 |
This table illustrates that pyridine-based scaffolds can achieve high potency and selectivity comparable to established drugs.
Application as an Intermediate for TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. Antagonists of TRPV1 are actively being pursued as a new class of analgesics. The pyridine ring serves as a common "C-region" in many potent TRPV1 antagonists.[4][5] Structure-activity relationship (SAR) studies have shown that substituents on this ring are critical for modulating antagonist potency.
Causality Behind Experimental Choices: Starting from a versatile building block like this compound allows for the systematic exploration of the C-region's chemical space. The chloro group can be displaced by various amines or coupled with boronic acids to introduce diverse functionalities, directly probing interactions within the TRPV1 ligand-binding pocket. While the exact molecule is not named as a final product, the synthesis of potent analogs relies on similarly substituted pyridine precursors.[6][7]
Part 3: Comparative Analysis with Alternative Building Blocks
The selection of a building block is a critical decision in a synthetic campaign. Below, we compare this compound with its positional isomers and an alternative functional group analog.
| Building Block | Key Differentiating Features | Potential Impact on Application |
| This compound | Ortho-activation: The sulfonyl group is ortho to the chlorine, providing strong electronic activation for substitution at the C2 position. | Maximizes reactivity for SNAr and cross-coupling, ideal for library synthesis. The proximity of the sulfonyl group may offer unique intramolecular interactions or steric influence in the final product. |
| 2-Chloro-5-(methylsulfonyl)pyridine [8] | Para-activation: The sulfonyl group is para to the chlorine. The electronic activation is still significant, but transmitted over a longer distance. | Offers a different vector for the sulfonyl group's hydrogen bonding capabilities, potentially accessing different binding interactions within a target protein compared to the 3-substituted isomer. |
| 2-Chloro-3-cyanopyridine | Alternative Electron-Withdrawing Group: The cyano group is a smaller, linear electron-withdrawing group. It is also a hydrogen bond acceptor. | The cyano group is less sterically demanding than a methylsulfonyl group. It can also be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering additional synthetic pathways post-coupling.[9] |
| 2-Chloro-3-nitropyridine | Strongly Activating Group: The nitro group is one of the most powerful electron-withdrawing groups, strongly activating the ring for SNAr.[10] | Provides the highest level of activation for nucleophilic substitution. The nitro group can be subsequently reduced to an amine, which can then be functionalized in numerous ways, providing significant synthetic versatility.[10] |
The choice between these alternatives should be guided by a data-driven approach, considering the desired reactivity, the steric and electronic properties of the final molecule, and available downstream synthetic transformations.[11]
Part 4: Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following describes a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common and powerful method for functionalizing the 2-position of the pyridine ring.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a method for coupling an arylboronic acid to the 2-position of the pyridine scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: Palladium(0), the active catalytic species, is sensitive to oxidation. Removing oxygen is critical for preventing catalyst deactivation and ensuring high reaction yields.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Causality: The aqueous base is necessary for the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for dissolving the organic reagents. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). This ensures the reaction is driven to completion and provides real-time validation of its progress.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion
This compound stands out as a high-value, versatile building block for drug discovery. Its well-defined reactivity, governed by the interplay of the chloro and methylsulfonyl groups, provides chemists with a reliable platform for synthesizing complex molecular architectures. As demonstrated in its application toward potent enzyme inhibitors and receptor antagonists, this scaffold offers a direct route to novel chemical entities. By understanding its properties in comparison to available alternatives and employing robust, validated synthetic protocols, researchers can effectively harness the potential of this compound to accelerate the development of the next generation of therapeutics.
References
- 1. This compound | 70682-09-6 | VCA68209 [biosynth.com]
- 3. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-(Methylsulfonyl) Pyridine|CAS 99903-01-2 [rlavie.com]
- 9. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
Benchmarking the yield and purity of "2-Chloro-3-(methylsulfonyl)pyridine" synthesis methods
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of synthetic methodologies for producing 2-Chloro-3-(methylsulfonyl)pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. The focus is on providing actionable experimental data to benchmark yield and purity, enabling researchers to make informed decisions for their specific applications.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The unique arrangement of the chloro, and methylsulfonyl substituents on the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile precursor for the synthesis of complex molecular architectures. The methylsulfonyl group, in particular, can act as a key pharmacophore, influencing the polarity, solubility, and binding interactions of the final drug candidate. Therefore, the efficient and high-purity synthesis of this intermediate is of paramount importance.
This guide will explore and compare two primary synthetic routes to this compound, providing detailed protocols and analyzing their respective advantages and disadvantages in terms of yield, purity, and operational feasibility.
Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitropyridine
This two-step method is a robust and well-documented approach that leverages the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The presence of the strongly electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for displacement by a nucleophile.[1][2]
Chemical Principle and Rationale
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[1][2] In this synthesis, sodium thiomethoxide (NaSMe) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The resulting intermediate is stabilized by the delocalization of the negative charge onto the ortho-nitro group. Subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding 2-chloro-3-(methylthio)pyridine. This intermediate is then oxidized to the final product, this compound. The oxidation of the thioether to the sulfone is a common and high-yielding transformation, often employing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-(methylthio)pyridine
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-(methylthio)pyridine.
Step 2: Oxidation to this compound
-
Dissolve the 2-chloro-3-(methylthio)pyridine (1.0 eq) from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via SNAr.
Method 2: Sandmeyer-Type Reaction of 2-Chloro-3-aminopyridine
This approach involves the diazotization of 2-chloro-3-aminopyridine followed by a Sandmeyer-type reaction to introduce the methylsulfonyl group. While the Sandmeyer reaction is a classic method for the conversion of aryl amines to various functional groups, its direct application for the introduction of a methylsulfonyl group is less common but conceptually feasible.
Chemical Principle and Rationale
The reaction proceeds via the formation of a diazonium salt from 2-chloro-3-aminopyridine upon treatment with a nitrosating agent, typically sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then reacted with a source of the methylsulfonyl group. A potential, though less documented, one-step approach involves the use of sodium methanesulfinate as the nucleophile in a copper-catalyzed reaction. A more established, two-step alternative involves the conversion of the diazonium salt to a sulfonyl chloride, which is then reacted with a methylating agent.
Experimental Protocol (Proposed Two-Step Approach)
Step 1: Synthesis of 2-Chloro-pyridine-3-sulfonyl chloride
-
Suspend 2-chloro-3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield 2-chloro-pyridine-3-sulfonyl chloride.
Step 2: Formation of this compound
-
Dissolve the 2-chloro-pyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a methylating agent, such as methylmagnesium bromide or methyl lithium (1.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Workflow Diagram
Caption: Proposed workflow for the synthesis via a Sandmeyer-type reaction.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: SNAr of 2-Chloro-3-nitropyridine | Method 2: Sandmeyer-Type Reaction |
| Starting Material | 2-Chloro-3-nitropyridine | 2-Chloro-3-aminopyridine |
| Number of Steps | 2 | 2 (proposed) |
| Typical Overall Yield | High | Moderate to High (expected) |
| Purity of Final Product | High, often achievable by recrystallization | Potentially requires chromatographic purification |
| Key Advantages | - Well-established and reliable reactions.- High yields are often reported for SNAr and oxidation.- Readily available starting material. | - Avoids the use of a nitro-containing starting material. |
| Potential Challenges | - Handling of potentially hazardous m-CPBA.- The nitro starting material can be sensitive. | - Diazonium salts can be unstable and potentially explosive.- The direct sulfonylation step is not well-documented for this specific substrate.- Handling of sulfur dioxide gas. |
| Scalability | Generally good | May present challenges due to the instability of diazonium intermediates. |
Conclusion and Recommendations
Both presented methods offer viable pathways to this compound.
Method 1 (SNAr of 2-Chloro-3-nitropyridine) stands out as the more robust and reliable approach based on well-established chemical principles and a higher likelihood of achieving high yields and purity. The starting materials are commercially available, and the reactions are generally straightforward to perform and scale up. For researchers requiring a dependable and high-yielding synthesis, this method is highly recommended.
Method 2 (Sandmeyer-Type Reaction) presents a plausible alternative, particularly if the nitro-containing starting material of Method 1 is to be avoided. However, this route comes with the significant caveat of handling potentially unstable diazonium intermediates. The direct one-step conversion from the diazonium salt to the sulfone is not well-precedented for this specific substrate, and the two-step alternative involving a sulfonyl chloride intermediate adds complexity. This method may be more suitable for smaller-scale synthesis or for experienced chemists comfortable with diazonium chemistry.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and familiarity with the involved chemical transformations.
References
A Comparative Guide to Reagent Safety and Handling in Sulfonylpyridine Synthesis
Sulfonylpyridines are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[1][2] Their synthesis, however, necessitates the use of highly reactive sulfonylating agents, each presenting a unique set of challenges in terms of safety and handling. This guide provides a comprehensive comparison of common reagents used in sulfonylpyridine synthesis, offering insights into their reactivity, hazard profiles, and best practices for safe laboratory use. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions that prioritize both experimental success and laboratory safety.
The Workhorse Reagent: Pyridine-3-sulfonyl Chloride and its Isomers
Pyridine sulfonyl chlorides are perhaps the most direct reagents for the synthesis of sulfonylpyridines. However, their reactivity is a double-edged sword, demanding stringent safety protocols.
Hazard Profile and Handling Precautions:
Pyridine-3-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4][5][6] It may also cause respiratory irritation and can be harmful if swallowed.[4][5][6] Due to its reactivity with water, it should be handled in a dry, well-ventilated area, preferably within a fume hood.[3][5][7]
Personal Protective Equipment (PPE):
When working with pyridine-3-sulfonyl chloride, a comprehensive PPE ensemble is mandatory. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[3][7]
-
Hand Protection: Chemical-resistant gloves, which must be inspected before use.[3][7]
-
Body Protection: A fire/flame-resistant and impervious lab coat.[3]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[4]
Spill and Emergency Procedures:
In case of a spill, evacuate the area and remove all ignition sources.[3][5] Use spark-proof tools for cleanup.[3][5] Small spills can be absorbed with inert materials like sand or vermiculite.[5] For larger spills, it may be necessary to alert the fire brigade.[5] In the event of personal contact, immediately flush the affected skin or eyes with copious amounts of water and seek urgent medical attention.[3][6][7] Contaminated clothing should be removed immediately.[5][6][7]
Quenching and Waste Disposal:
Unreacted pyridine sulfonyl chloride must be quenched cautiously. A recommended procedure involves slowly adding the reagent to a stirred, cooled solution of a mild base, such as sodium bicarbonate, or a dilute solution of a non-nucleophilic amine.[8] Alternatively, a biphasic quench with a stirred ice/water mixture can be effective.[8] The resulting aqueous layer should be neutralized before disposal.
The In Situ Approach: Pyridine N-oxide and Sulfuryl Chloride (SO₂Cl₂)
An alternative to handling pyridine sulfonyl chlorides directly is their in situ generation from the corresponding pyridine N-oxide and sulfuryl chloride (SO₂Cl₂). This method can offer advantages in terms of reagent availability and can sometimes lead to different regiochemical outcomes.[9][10]
Mechanism and Reaction Considerations:
The reaction proceeds through the activation of the pyridine N-oxide by sulfuryl chloride.[9] This is a highly exothermic process and requires careful temperature control.
Hazard Profile and Handling Precautions:
-
Pyridine N-oxide: This reagent is a skin and strong eye irritant and is toxic by ingestion.[11] It is also deliquescent and hygroscopic, meaning it readily absorbs moisture from the air.[11]
-
Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a highly corrosive and reactive liquid. It reacts violently with water, releasing toxic gases. Inhalation can cause severe respiratory irritation.
Experimental Protocol and Safety Measures:
The reaction should be performed in a well-ventilated fume hood with rigorous exclusion of moisture. The addition of sulfuryl chloride to the pyridine N-oxide solution must be done slowly and at a controlled temperature, typically at or below room temperature. After the reaction is complete, the excess sulfuryl chloride must be quenched carefully. A common method is to slowly add the reaction mixture to a large volume of crushed ice with vigorous stirring.[8]
A Milder Alternative: Sulfonyl Fluorides
In recent years, sulfonyl fluorides have emerged as a safer and more stable alternative to their chloride counterparts for the synthesis of sulfonamides and other sulfonyl-containing compounds.[12][13][14][15]
Advantages of Sulfonyl Fluorides:
-
Enhanced Stability: Sulfonyl fluorides are significantly more resistant to hydrolysis and thermolysis compared to sulfonyl chlorides.[15] This increased stability makes them easier to handle and store.
-
Selective Reactivity: They exhibit selective reactivity towards nucleophiles, which can lead to cleaner reactions with fewer side products.[15]
-
Reduced Corrosivity: While still reactive, sulfonyl fluorides are generally less corrosive than sulfonyl chlorides.
Comparative Reactivity:
While sulfonyl chlorides are often more reactive and may be necessary for reactions with sterically hindered amines, sulfonyl fluorides show excellent results with amines that have other functional groups present.[12][14]
Synthesis of Sulfonyl Fluorides:
A common method for preparing sulfonyl fluorides is through a halide exchange reaction from the corresponding sulfonyl chloride using a fluoride source like potassium fluoride.[13][16]
Comparative Data Summary
| Reagent Class | Key Hazards | Handling Requirements | Quenching Procedure | Key Advantages | Key Disadvantages |
| Pyridine Sulfonyl Chlorides | Corrosive, causes severe burns, water-reactive.[3][4][5][6] | Strict moisture exclusion, fume hood, full PPE.[3][5][7] | Cautious addition to a cooled basic solution or ice/water.[8] | Commercially available, high reactivity. | High reactivity poses significant safety risks. |
| Pyridine N-oxide / SO₂Cl₂ | Pyridine N-oxide: Irritant, toxic.[11] SO₂Cl₂: Highly corrosive, water-reactive. | Strict moisture exclusion, controlled temperature addition. | Slow addition to crushed ice with vigorous stirring.[8] | Avoids handling of pyridine sulfonyl chlorides. | Highly exothermic reaction, requires careful control. |
| Sulfonyl Fluorides | Generally less hazardous than sulfonyl chlorides. | Standard laboratory precautions. | Can be quenched similarly to sulfonyl chlorides, but with less vigor. | Increased stability, higher selectivity.[15] | May be less reactive, sometimes require synthesis.[12][14] |
Experimental Workflows and Diagrams
Workflow for Handling Pyridine-3-sulfonyl Chloride
Caption: A step-by-step workflow for the safe handling and use of pyridine-3-sulfonyl chloride.
Decision Tree for Reagent Selection
Caption: A decision-making guide for selecting the appropriate sulfonylating reagent.
Conclusion
The synthesis of sulfonylpyridines is a vital process in drug discovery, and the choice of sulfonylating agent has significant implications for both reaction success and laboratory safety. While pyridine sulfonyl chlorides are potent and widely used, their hazardous nature necessitates strict handling protocols. The in situ generation from pyridine N-oxides offers an alternative but introduces its own set of safety considerations, primarily related to the exothermic nature of the reaction. For many applications, particularly those involving sensitive substrates, the more stable and less hazardous sulfonyl fluorides represent a compelling and safer alternative. By understanding the distinct safety and handling profiles of these reagents, researchers can design and execute their synthetic strategies in a manner that is both efficient and, most importantly, safe.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 14. researchgate.net [researchgate.net]
- 15. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(methylsulfonyl)pyridine
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 2-Chloro-3-(methylsulfonyl)pyridine. As a halogenated, sulfonyl-containing pyridine derivative commonly used in pharmaceutical synthesis and drug development, this compound's unique chemical structure necessitates a rigorous and informed approach to its disposal. Adherence to these protocols is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to ensure a deep, working understanding of the required safety measures.
Part 1: Hazard Assessment & Chemical Profile
Understanding the chemical's inherent properties is the foundation of its safe management. This compound is an irritant and is harmful if ingested or comes into contact with skin.[1] Its structure presents a multi-faceted hazard profile that dictates its handling and disposal pathway.
-
Chlorinated Pyridine Core: The presence of chlorine on the pyridine ring classifies this compound as a halogenated organic.[2][3] Improper disposal, particularly through low-temperature combustion, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[2]
-
Methylsulfonyl Group: This functional group means that upon thermal decomposition, oxides of sulfur (SOx) will be generated.[4] These gases are corrosive and contribute to acid rain, requiring specialized abatement systems in any thermal disposal process.
-
Pyridine Ring: Pyridine and its derivatives are known for their toxicity, potentially affecting the central nervous system, liver, and kidneys.[5][6]
A summary of the compound's hazard identification is presented below, based on data for structurally similar compounds.
| Hazard Identification | Description |
| GHS Pictogram(s) | Warning |
| Hazard Statement(s) | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Part 2: Personnel Safety & Pre-Disposal Handling
Before disposal, the waste must be handled and stored in a manner that mitigates risk. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5] This is the primary barrier to prevent inhalation of vapors or dusts.
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the potential for exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[7] A face shield may be required for bulk transfers.[8] | Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[4] |
| Hand Protection | Butyl rubber or PVA gloves are recommended. Nitrile gloves are not recommended for pyridine compounds.[5] Always inspect gloves before use. | The substance can be absorbed through the skin.[5] Proper glove selection is crucial to prevent dermal exposure. |
| Body Protection | A fully-buttoned, flame-resistant lab coat.[5][8] Chemical-resistant apron for large quantities. | Provides a barrier against spills and splashes, protecting skin and personal clothing. |
| Respiratory Protection | Not typically required when working in a certified fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator must be used.[5][7] | Prevents inhalation, which may cause respiratory irritation.[4] |
Waste Segregation and Storage
Proper storage while awaiting disposal prevents dangerous reactions and ensures the waste is managed correctly.
-
Container: Waste must be collected in a sealable, airtight, and chemically compatible container.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". A completed dangerous waste label should be affixed as soon as the first drop of waste is added.[5]
-
Segregation: Store the waste container away from incompatible materials such as strong oxidizers, acids, and bases.[5] It should be kept in a cool, dry, and well-ventilated area designated for hazardous waste.[5]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by strict regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), this chemical waste cannot be landfilled without prior treatment.[9]
Step 1: Waste Characterization
The first and most critical step is to characterize the waste as hazardous. Due to its chemical properties (a halogenated organic), it falls under regulations that restrict land disposal.[9][10] All waste streams containing this compound, including pure substance, solutions, and contaminated materials (e.g., absorbent pads from a spill), must be treated as hazardous waste.
Step 2: Primary Disposal Method - High-Temperature Incineration
The mandated disposal method for halogenated organic compounds is high-temperature incineration.[3][11][12] This process is necessary to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.
-
Required Temperature: The incineration must occur at a temperature of at least 1100 °C.[11] This high temperature and a sufficient residence time (typically >2 seconds) are required to break the stable aromatic ring and C-Cl bonds, ensuring a destruction and removal efficiency (DRE) of >99.99%.[13]
-
Off-Gas Treatment: The combustion of this compound will produce carbon dioxide, water, and the acid gases hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx).[4] The disposal facility must be equipped with downstream scrubbers (e.g., caustic scrubbers) to neutralize these acid gases before they are released into the atmosphere.[13]
Step 3: Arranging for Professional Disposal
Under no circumstances should this chemical be disposed of via sanitary sewer or in standard laboratory trash.
-
Contact EHS: The laboratory's Environmental Health & Safety (EHS) department is the primary point of contact. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Documentation: Complete a chemical collection request form as required by your institution.[5] This will include information on the chemical name, quantity, and location.
-
Scheduled Pickup: The EHS office or the contracted waste handler will arrange for the pickup, transport, and final disposal of the waste in compliance with all local and federal regulations.
Part 4: Emergency Procedures - Spill & Exposure Management
Accidents require immediate and correct action. The following workflow outlines the decision-making process for managing a spill.
Caption: Decision workflow for managing a this compound spill.
Personnel Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][14]
References
- 1. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 4. aksci.com [aksci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. echemi.com [echemi.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. epa.gov [epa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. zeeco.com [zeeco.com]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-3-(methylsulfonyl)pyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. 2-Chloro-3-(methylsulfonyl)pyridine is a compound with significant potential, but its safe handling is paramount to both successful research and, more importantly, the well-being of our scientists. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven practices.
Immediate Safety Briefing: Understanding the Hazard Profile
Based on data for structurally related compounds, this compound should be handled as a substance that is hazardous. The primary concerns are:
-
Acute Oral Toxicity : Assumed to be harmful if swallowed.[1][2][3]
-
Skin Irritation : Expected to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]
The causality behind these hazards lies in the reactive nature of the chloro- and methylsulfonyl- functional groups attached to the pyridine ring. These groups can interact with biological macromolecules, leading to irritation and toxicity. Therefore, a comprehensive safety protocol is not merely a recommendation but a necessity.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing Personal Protective Equipment (PPE), it is crucial to implement a multi-layered safety strategy. PPE is the last line of defense.
-
Engineering Controls : Your primary barrier against exposure. Always handle this compound within a certified chemical fume hood to control the release of dust or vapors.[5][6][7] Ensure that safety showers and eyewash stations are readily accessible and have been tested within the last month.[5][6]
-
Administrative Controls : These are your work practices. Minimize the quantity of the chemical used in any single experiment. Clearly label all containers.[6] Access to the designated handling area should be restricted to trained personnel.
-
Personal Protective Equipment (PPE) : This is the focus of our guide and is mandatory for all handling operations.
Essential Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a thorough risk assessment. The following is the minimum required PPE for handling this compound.
Eye and Face Protection
Direct ocular exposure can lead to severe irritation.[1][3]
-
Minimum Requirement : Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][8]
-
Best Practice : For procedures with a higher risk of splashing (e.g., transferring solutions, heating), a full face shield should be worn in addition to safety goggles.[9][10]
Hand Protection
Skin contact is a primary route of exposure, causing irritation.[1][3]
-
Glove Selection : Given the lack of specific breakthrough data for this compound, select gloves made of a material with broad chemical resistance. Nitrile gloves are a common choice in laboratory settings; however, it is crucial to use a thicker gauge (e.g., >8 mil) and to double-glove.[10]
-
Glove Discipline :
-
Always inspect gloves for tears or punctures before use.[1]
-
Practice proper glove removal techniques to avoid contaminating your skin.[1]
-
Change gloves immediately if you suspect contamination. It is good practice to change gloves every 30-60 minutes regardless of known contact.[10]
-
Never wear gloves outside of the laboratory area.[10]
-
Body Protection
A fully buttoned, long-sleeved laboratory coat is mandatory. For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron or a complete protective suit is required.[1] Ensure clothing provides complete coverage.
Respiratory Protection
Handling this compound as a solid powder presents an inhalation risk.
-
Standard Operations : When handled exclusively within a certified chemical fume hood, respiratory protection may not be required.
-
Risk of Aerosolization : If there is a potential for dust or aerosol generation that cannot be controlled by engineering means (e.g., during spill cleanup or weighing outside of a containment hood), a respirator is necessary. Use a NIOSH-approved respirator with a P95 (US) or P1 (EU) particle filter at a minimum.[1] All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.[6][9]
PPE Summary for Quick Reference
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety |
| Eye/Face | Tightly-fitting safety goggles (ANSI Z87.1 / EN 166)[5][8] | Safety goggles and a full face shield[9][10] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, >8 mil)[1][10] | Double-gloving with regular changes[10] |
| Body | Fully-closed laboratory coat | Chemical-resistant apron or full suit[1] |
| Respiratory | Not required if handled in a fume hood | Air-purifying respirator (e.g., N95/P100) for spills or aerosol-generating procedures[1] |
Step-by-Step Operational Protocol
A self-validating protocol ensures safety at every stage. This workflow minimizes risk from preparation to disposal.
-
Preparation :
-
Confirm the chemical fume hood is functioning correctly.
-
Designate a specific area within the hood for the procedure.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
Carefully weigh the solid compound within the fume hood or in a containment balance enclosure to avoid generating dust.
-
When transferring the substance, use tools like a spatula or powder funnel to minimize spillage.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
Securely close the primary container.
-
Decontaminate any equipment used with an appropriate solvent.
-
Wipe down the work area within the fume hood.
-
-
Doffing PPE :
Safe Handling Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: Plan for the Unexpected
Spills :
-
If safe to do so, prevent the spread of the spill.
-
For small spills, absorb with an inert, dry material and place it in a sealed container for disposal.[1][2]
-
Do not clean up large spills without appropriate respiratory protection and training. Contact your institution's Environmental Health & Safety (EH&S) department.
Exposures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1][5] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.
For all exposures, consult the Safety Data Sheet (SDS) and seek medical advice.[1][2]
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste disposal protocols.[4]
-
Arrange for disposal through your institution's licensed professional waste disposal service.[1][5] Do not pour down the drain.[1][4]
By adhering to this comprehensive guide, you build a culture of safety that extends beyond the product itself, ensuring that our pursuit of scientific advancement is both responsible and secure.
References
- 1. aaronchem.com [aaronchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. echemi.com [echemi.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
